Product packaging for Gallium arsenate(Cat. No.:)

Gallium arsenate

Cat. No.: B1256347
M. Wt: 208.64 g/mol
InChI Key: CVVXBJCIMKQNLD-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gallium arsenate is an inorganic compound of significant interest in materials science and environmental chemistry research. It belongs to a class of isostructural metal arsenate dihydrates that are actively investigated as potential solid-state storage media for the sequestration of toxic arsenic cations, offering a promising pathway for environmental remediation . In the field of materials chemistry, this compound serves as a versatile precursor for the hydrothermal synthesis of novel open-framework structures . These organically-templated nanoporous materials are explored for potential applications in areas such as catalysis and gas separation, due to their unique channel structures and architectural diversity . Researchers value this compound for developing new materials with tailored properties. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AsGaO4 B1256347 Gallium arsenate

Properties

Molecular Formula

AsGaO4

Molecular Weight

208.64 g/mol

IUPAC Name

2,4,5-trioxa-1λ5-arsa-3-gallabicyclo[1.1.1]pentane 1-oxide

InChI

InChI=1S/AsH3O4.Ga/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+3/p-3

InChI Key

CVVXBJCIMKQNLD-UHFFFAOYSA-K

Canonical SMILES

O=[As]12O[Ga](O1)O2

Synonyms

GaAs
gallium arsenate
gallium arsenide

Origin of Product

United States

Advanced Synthesis and Growth Methodologies for Gallium Arsenide

Single Crystal Growth Techniques for Bulk Gallium Arsenide

The foundation of most GaAs-based electronics is the availability of high-purity, large-diameter single-crystal wafers. These are typically produced by methods that involve the solidification of a molten source material.

The Liquid Encapsulated Czochralski (LEC) method is a primary technique for growing large, single-crystal ingots of gallium arsenide. patsnap.com In this process, a seed crystal is dipped into a molten GaAs bath, which is encapsulated by a layer of liquid boric oxide (B2O3). This encapsulant prevents the volatile arsenic from escaping the melt at high temperatures, a critical challenge in GaAs synthesis. patsnap.comwikipedia.org The seed is then slowly pulled upwards and rotated, allowing a cylindrical single crystal to form.

Innovations in the LEC process have focused on improving crystal quality by reducing dislocation densities and enhancing uniformity. Key refinements include the implementation of intelligent digital control systems to automate the growth process, from seeding to tail-off, which has led to reproducible growth of large crystals (e.g., 4 kg, 3-inch diameter) with superior diameter control and yields exceeding 75% for single crystals. dtic.mil Further advancements have been made by carefully controlling parameters such as seed perfection, the necking process, cone angle, melt stoichiometry (a slight As-rich melt can reduce twinning), ambient pressure, and the thickness of the B2O3 layer. nasa.gov These controls have enabled the production of 3-inch diameter substrates with dislocation densities as low as 6,000 per cm². nasa.gov

Parameter/InnovationDescriptionImpact on GaAs Growth
Liquid Encapsulant (B2O3) A layer of molten boric oxide covers the GaAs melt.Prevents arsenic evaporation, maintaining melt stoichiometry. patsnap.com
Automated Diameter Control Uses crystal or crucible weighing for feedback.Allows for precise regulation of crystal dimensions. wikipedia.org
Intelligent Digital Control Combines deterministic and heuristic approaches for process automation.Improves reproducibility, uniformity, and single-crystal yield. dtic.mil
Melt Stoichiometry Control Adjusting the Ga:As ratio in the melt, often to be slightly As-rich.Reduces the incidence of twinning during crystal growth. nasa.gov
Low Dislocation Density Growth Optimization of thermal gradients, seed quality, and other growth parameters.Achieves dislocation densities as low as 6,000/cm² in 3-inch wafers. nasa.gov

The Vertical Bridgman (VB) and Vertical Gradient Freeze (VGF) methods are alternative techniques for bulk single crystal growth that often yield crystals with lower defect densities compared to the LEC method. patsnap.com In the VB method, a crucible containing polycrystalline GaAs and a seed crystal is passed through a temperature gradient to induce directional solidification. The VGF method is a modification where the furnace temperature profile is changed electronically to move the solidification front, rather than mechanically moving the crucible. str-soft.compvatepla-cgs.com This allows for lower thermal gradients, which is crucial for reducing dislocation density. str-soft.com

Process optimization in VGF is key to producing high-quality, large-diameter crystals. universitywafer.com This involves adjusting the heater power distribution during growth to control the shape of the melt-crystal interface. str-soft.com A nearly flat or slightly convex interface is desirable to minimize stress and prevent the formation of dislocations. researcher.life Numerical simulations and modeling are extensively used to optimize the thermal fields and fluid flow within the melt. str-soft.com These optimization strategies have enabled the growth of large, seeded crystals (e.g., 50 mm diameter) with low dislocation densities and excellent radial uniformity, making VGF-grown GaAs highly suitable for demanding semiconductor device applications. universitywafer.com

TechniqueKey FeatureAdvantages in GaAs Growth
Vertical Bridgman (VB) Directional solidification by moving the crucible through a thermal gradient.Can produce crystals with lower defect densities than LEC. patsnap.com
Vertical Gradient Freeze (VGF) Solidification is controlled by adjusting the furnace's temperature profile.Lower thermal stress due to stationary crucible; better control over crystal quality. str-soft.comuniversitywafer.com
Process Optimization Numerical modeling to control heat transfer and melt flow.Achieves flatter melt-crystal interface, reducing dislocation density and improving yield. str-soft.comresearcher.life

Hydrothermal synthesis is a method used to crystallize substances from high-temperature aqueous solutions at high vapor pressures. While not a standard method for producing semiconductor-grade gallium arsenide (GaAs), it is a key technique for synthesizing other related compounds, such as gallium arsenate dihydrate (GaAsO₄·2H₂O). acs.orgacs.org

The synthesis of this compound dihydrate typically involves the hydrothermal precipitation from equimolar solutions of a gallium(III) salt (e.g., gallium nitrate) and an arsenic(V) source (e.g., arsenic pentoxide or a soluble arsenate salt). acs.orgacs.org The reaction is carried out in a sealed vessel, such as a titanium-lined autoclave, at elevated temperatures. For instance, a standard method involves heating an equimolar (0.3 M) solution of gallium nitrate (B79036) and arsenic acid to 160 °C (433 K) for 24 hours. acs.orgacs.org This process yields stoichiometric, highly crystalline GaAsO₄·2H₂O. acs.orgacs.org The resulting material consists of uniformly grown, aggregated crystallites with an orthorhombic crystal habit. acs.org

PrecursorsTemperatureDurationProduct Characteristics
Ga(NO₃)₃·xH₂O + As₂O₅·xH₂O (0.3 M equimolar)160 °C (433 K)24 hoursStoichiometric, crystalline GaAsO₄·2H₂O. acs.orgacs.org
Ga₂O₃ + K₂HAsO₄ solution (1 M)150 °C (423 K)5 daysCrystalline GaAsO₄·2H₂O. acs.org
Ga(H₃AsO₄)₃·5H₂O hydrolysis in H₃AsO₄ solution90-170 °C (363-443 K)2 hours to 3 monthsStoichiometric crystalline product forms over time. acs.org

Molecular Beam Epitaxy (MBE) is a highly precise technique for depositing single-crystal thin films (epitaxy). wikipedia.org It operates under ultra-high vacuum conditions (10⁻⁸ to 10⁻¹² Torr), where beams of atoms or molecules (e.g., gallium and arsenic) are generated from thermal effusion cells and directed onto a heated substrate. wikipedia.orgnumberanalytics.com The slow deposition rate, typically less than 3,000 nm per hour, allows for atomic-layer control over the film thickness and composition, making it ideal for fabricating complex quantum structures like quantum wells and nanowires. wikipedia.org

MBE is a cornerstone of nanotechnology, enabling the growth of high-purity heterostructures with atomically sharp interfaces. wikipedia.orgnffa.eu The ultra-high vacuum environment ensures the highest purity of the grown films. wikipedia.org In-situ characterization tools like Reflection High-Energy Electron Diffraction (RHEED) allow for real-time monitoring of the crystal growth. wikipedia.org MBE is widely used to produce a variety of GaAs-based nanostructures and devices, including high-frequency transistors and lasers. wikipedia.orgnffa.eu

ParameterTypical Value/ConditionSignificance
Vacuum Level Ultra-High Vacuum (10⁻⁸–10⁻¹² Torr)Ensures high purity of grown films by minimizing contamination. wikipedia.org
Growth Rate < 3,000 nm/hour (~1 monolayer/second)Allows for precise, atomic-level control over film thickness. wikipedia.orgnffa.eu
Source Materials High-purity elemental sources (e.g., Ga, As) in effusion cells.Generates atomic/molecular beams for deposition. numberanalytics.com
In-situ Monitoring Reflection High-Energy Electron Diffraction (RHEED)Enables real-time observation of crystal structure and growth dynamics. wikipedia.org

Metal-Organic Vapor Phase Epitaxy (MOVPE), also known as Metal-Organic Chemical Vapor Deposition (MOCVD), is another leading technique for growing high-quality compound semiconductor films. wikipedia.org Unlike the physical deposition in MBE, MOVPE is a chemical vapor deposition process where precursor gases are introduced into a reactor chamber containing a heated substrate. wikipedia.org For GaAs growth, typical precursors include trimethylgallium (B75665) ((CH₃)₃Ga) as the gallium source and arsine (AsH₃) as the arsenic source. osti.gov These gases decompose (pyrolyze) at the hot substrate surface, reacting to form a crystalline GaAs film.

The growth rate in MOVPE is highly dependent on temperature and precursor flow rates. In the typical temperature range of 550-850 °C, the growth is mass-transport limited, meaning the growth rate is directly proportional to the flow rate of the metal-organic precursor (e.g., trimethylgallium). osti.govdoi.org This allows for reproducible and uniform growth over large areas. osti.gov MOVPE is a versatile and scalable technique, making it the preferred method for the mass production of many optoelectronic devices, including LEDs and solar cells. aip.orgdokumen.pub

ParameterTypical ConditionInfluence on Growth
Precursors Trimethylgallium (TMGa) + Arsine (AsH₃)Chemical sources for Ga and As that pyrolyze on the substrate. osti.gov
Temperature 550 - 850 °CMass-transport limited regime; growth rate is proportional to TMGa flow. osti.govdoi.org
V/III Ratio Typically > 20High ratio of Group V (As) to Group III (Ga) precursor is used to ensure high-quality crystal growth. osti.govdoi.org
Pressure 10 to 760 TorrModerate pressure, distinguishing it from the vacuum-based MBE. wikipedia.org

Laser-Assisted Catalytic Growth (LCG) is a method for synthesizing semiconductor nanowires in bulk quantities. aip.orgaip.org This technique is a variation of the vapor-liquid-solid (VLS) mechanism. It typically involves the laser ablation of a solid target containing the semiconductor material (GaAs) and a metal catalyst, often gold (Au). acs.org The high-energy laser pulse vaporizes the target material, creating a plume of atoms that form liquid alloy nanoclusters with the catalyst. These nanoclusters act as sites for the preferential deposition of the semiconductor material, leading to the one-dimensional growth of single-crystal nanowires.

Research has demonstrated the synthesis of high-purity GaAs nanowires with yields exceeding 90%. aip.orgaip.org These nanowires are single crystals with diameters ranging from a few nanometers to tens of nanometers and lengths extending to tens of micrometers. aip.org An alternative, oxide-assisted method uses laser ablation of a mixture of GaAs and gallium oxide (Ga₂O₃), eliminating the need for a metal catalyst. researchgate.netscispace.com The resulting nanowires often have a crystalline GaAs core covered by a thin oxide layer. researchgate.net

Growth MethodCatalyst/Assisting AgentNanowire Characteristics
Laser-Assisted Catalytic Growth (LCG) Gold (Au) nanoclustersSingle-crystal, diameters 3-10s of nm, lengths up to 10s of µm, >90% yield. aip.orgaip.orgacs.org
Oxide-Assisted Growth Gallium Oxide (Ga₂O₃)Crystalline GaAs core with a thin oxide sheath, diameters 10-120 nm. researchgate.netscispace.com

Metal-Organic Vapor Phase Epitaxy (MOVPE) for Controlled Growth

Nanostructured Gallium Arsenide Synthesis

The synthesis of nanostructured Gallium Arsenide (GaAs) has garnered significant attention due to the unique quantum mechanical effects observed at the nanoscale, which offer potential for novel optoelectronic devices. cambridge.org The fabrication of these materials, including nanoparticles, nanowires, and quantum dots, requires precise control over their size, shape, and crystalline quality.

Preparation of Gallium Arsenide Nanoparticles

The synthesis of Gallium Arsenide (GaAs) nanoparticles can be achieved through various methods, including solution-phase synthesis and sputtering techniques. One approach involves the use of a single molecular precursor, such as the dimer [tBu2AsGaMe2]2, in hexadecylamine (B48584) (HDA). tandfonline.com This method has been shown to produce single-crystalline nanoparticles with an average size of approximately 3.2 nm and a stoichiometry close to 1:1. tandfonline.com Another solution-based method utilizes the reaction of GaCl3 and As(NMe2)3 in 4-ethylpyridine, which can yield monodispersed nanoparticles with sizes ranging from 2 nm to 6 nm. rsc.org

Surface capping with molecules like alkanethiolates is a strategy employed to control particle size and prevent aggregation during synthesis. cambridge.org This approach provides a molecular-level control of the core-shell structure. cambridge.org An alternative, solvent-free method is digital radio frequency sputtering, where GaAs and a matrix material like SiO2 are alternately sputtered. aip.org This technique allows for the control of GaAs particle size, ranging from 2 to 8 nm, by adjusting the sputtering cycle time of the GaAs target. aip.org Molecular beam epitaxy (MBE) has also been used to synthesize GaAs nanoparticles on substrates like silicon, where the morphology and surface density of the nanoparticles are influenced by growth parameters such as the V/III flux ratio. acs.org

Synthesis Method Precursors/Targets Typical Size Key Features
Single Molecular Precursor[tBu2AsGaMe2]2, Hexadecylamine~3.2 nmProduces single-crystalline nanoparticles. tandfonline.com
Solution-PhaseGaCl3, As(NMe2)3, 4-ethylpyridine2 - 6 nmAllows for the creation of monodispersed nanoparticles. rsc.org
Surface CappingGaCl3, (Na/K)3As, AlkanethiolsVariableControls particle size and prevents aggregation. cambridge.org
Digital RF SputteringGaAs target, SiO2 target2 - 8 nmEnables size control by varying sputtering time. aip.org
Molecular Beam Epitaxy (MBE)Solid Gallium, Solid ArsenicVariableNanoparticle morphology is affected by growth parameters. acs.org

Growth of Gallium Arsenide Nanowires: Morphological Control and Directional Synthesis

The growth of Gallium Arsenide (GaAs) nanowires (NWs) with controlled morphology and orientation is crucial for their integration into nanodevices. A prominent method for synthesizing GaAs NWs is the vapor-liquid-solid (VLS) mechanism, often catalyzed by gold (Au) nanoparticles. nih.govacs.org In this process, Ga and As precursors are supplied in the vapor phase and dissolve into the liquid Au catalyst, leading to the precipitation of a solid GaAs nanowire.

The crystallographic orientation of the substrate plays a significant role in determining the growth direction of the nanowires. For instance, GaAs NWs grown on Si(001) and Si(111) substrates via Au-catalyzed VLS growth predominantly align along the <111> directions. nih.govacs.org Similarly, on GaAs(111)B substrates, the resulting <111> NWs are orthogonal to the surface. mdpi.com The use of vicinal substrates, which have a slight misorientation from a major crystal plane, can lead to unidirectional nanowire growth by promoting step-flow growth. researchgate.net

The crystal structure of these nanowires is often a mixture of the cubic zinc-blende (ZB) and hexagonal wurtzite (WZ) phases. nih.govacs.org The morphology, including the diameter of the nanowires, can be influenced by factors such as the V/III flux ratio during growth. researchgate.net Self-assisted growth, where Ga droplets act as the catalyst instead of a foreign metal, is another technique used to produce GaAs NWs, offering a pathway to gold-free synthesis. mdpi.com

Growth Technique Substrate Catalyst Predominant Growth Direction Crystal Structure
Vapor-Liquid-Solid (VLS)Si(001), Si(111)Au<111> nih.govacs.orgMixed Zinc-Blende and Wurtzite nih.govacs.org
Vapor-Liquid-Solid (VLS)GaAs(111)BAu<111> (orthogonal to substrate) mdpi.comN/A
Self-Assisted VLSSi(111) with native SiO2Ga dropletsN/AZinc-Blende researchgate.net

Fabrication of Gallium Arsenide Quantum Dots: Size-Controlled Synthesis

The fabrication of Gallium Arsenide (GaAs) quantum dots (QDs) with precise control over their size is essential for tuning their electronic and optical properties. One successful technique is droplet epitaxy, which allows for the growth of high-quality, self-organized GaAs/AlGaAs QDs. researchgate.net This method involves the initial formation of gallium (Ga) droplets on the substrate, followed by their crystallization into GaAs QDs upon exposure to an arsenic (As) flux. researchgate.net The size of the QDs can be controlled by varying the amount of InAs deposited. cambridge.org

Another approach is the filling of nanoholes created by local droplet etching (LDE). In this method, the size of the GaAs QDs is precisely controlled by the thickness of the GaAs layer used to fill the nanoholes. mdpi.com This technique allows for the creation of strain-free QDs. mdpi.com A modified droplet epitaxy method, utilizing a high arsenic flux and a low substrate temperature, has also been shown to be effective in forming pyramidal-shaped GaAs QDs while retaining the original base size and density of the initial Ga droplets. researchgate.net

The cleaved edge overgrowth technique offers a high degree of control over the shape, composition, and position of GaAs QDs, enabling the fabrication of atomically precise "artificial atoms". nih.gov For InGaN QDs, a technique called quantum-size-controlled photoelectrochemical (QSC-PEC) etching has been demonstrated, where the size of the QDs is determined by the wavelength of the laser used for photoexcitation. acs.org

Fabrication Method Key Control Parameter Resulting QD Characteristics
Droplet EpitaxyAmount of InAs coverage cambridge.orgSize-controlled InAs QDs. cambridge.org
Local Droplet Etching (LDE) and Nanohole FillingThickness of GaAs filling layer mdpi.comPrecisely size-controlled, strain-free GaAs QDs. mdpi.com
Modified Droplet EpitaxyHigh As flux, low substrate temperature researchgate.netPyramidal-shaped GaAs QDs with retained base size and density. researchgate.net
Cleaved Edge OvergrowthN/AAtomically precise GaAs QDs with high control over shape and position. nih.gov

Control of Stoichiometry and Impurity Incorporation During Growth

The electronic and optical properties of Gallium Arsenide (GaAs) are highly sensitive to its stoichiometry and the presence of impurities and intrinsic defects. Therefore, precise control over these factors during crystal growth is paramount for producing high-quality material suitable for device applications.

Influence of Arsenic Pressure on Material Quality

The partial pressure of arsenic (As) during the growth of Gallium Arsenide (GaAs) is a critical parameter that significantly impacts the material's quality. A high vapor pressure of arsenic can lead to thermal instability and decomposition of GaAs at elevated temperatures, causing surface roughening and the formation of defects. aip.org

Studies have shown that lowering the arsenic overpressure during the initial stages of GaAs growth on silicon substrates can lead to a dramatic improvement in surface smoothness and a reduction in defect density. aip.org For instance, reducing the As4:Ga beam equivalent pressure ratio from 15:1 to 7:1 resulted in a significant improvement in the crystal quality of the initial GaAs layer. aip.org This improvement is attributed to changes in the island morphology during the early stages of growth. aip.org

In the context of quantum dot (QD) overgrowth, the arsenic pressure plays a crucial role in determining the final properties of the nanostructures. A high arsenic pressure during the capping of InAs QDs with GaAs helps to form a close-to-stoichiometric capping layer with minimal impact on the initial QDs. mdpi.comresearchgate.net Conversely, a low arsenic pressure can lead to arsenic deficiency, promoting intermixing of Ga/In atoms and the consumption of arsenic from the QDs themselves, resulting in smaller QDs with a blue-shifted photoluminescence peak. mdpi.comresearchgate.net The high volatility of arsenic also means that its sublimation during high-temperature processing can lead to a stoichiometric imbalance on the GaAs surface. aip.org

Arsenic Pressure Condition Effect on GaAs Films on Si Effect on InAs/GaAs Quantum Dots
High As4:Ga Ratio (e.g., 15:1)Softer reverse breakdown in diodes (~5V), indicating higher defect density. aip.orgLarger average QD size, long-wavelength photoluminescence. mdpi.comresearchgate.net
Low As4:Ga Ratio (e.g., 7:1)Sharper reverse breakdown in diodes (~45V), indicating lower defect density and improved crystal quality. aip.orgSmaller average QD size due to decomposition, short-wavelength photoluminescence. mdpi.comresearchgate.net

Strategies for Managing Intrinsic Defects

Intrinsic point defects, such as vacancies and antisites, are invariably present in Gallium Arsenide (GaAs) and significantly influence its electronic properties. nasa.govias.ac.in The concentration and type of these defects are largely determined by the growth conditions. nasa.gov

One primary strategy to manage intrinsic defects is the precise control of the arsenic overpressure during growth, as this determines the concentration of both arsenic and gallium vacancies. nasa.gov For instance, material grown from an arsenic-rich melt tends to contain the EL2 defect, a significant deep-level defect in GaAs. nasa.gov

The introduction of a buffer layer, a high-resistivity epitaxial layer grown between the substrate and the active layer, serves as a physical barrier to impurities and imperfections from the substrate. nasa.gov This helps to reduce the density of undesirable defects in the active device region.

In some cases, counter-doping with deep-level impurities of the opposite conductivity type can be used to control the resistivity of the semiconductor. nasa.gov However, it is generally desirable to minimize the concentration of all crystalline defects, including dislocations and stacking faults. nasa.gov

For heterointerfaces, controlling the type of intrinsic point defects incorporated during growth is key to maintaining atomically flat interfaces. The dominant type of intrinsic point defect can change with temperature, for example, from V_N to V_III to V_III-V_N as the temperature increases during MOCVD growth of GaN. acs.org Therefore, managing the growth temperature and other MOCVD conditions is a critical strategy for controlling defect incorporation. acs.org The use of buffer layers, often composed of superlattices like GaN/AlN, is also a common technique to mitigate the high density of threading dislocations that arise from lattice mismatch with substrates like silicon.

Defect Type Management Strategy Rationale
Vacancies (Gallium and Arsenic)Control of arsenic overpressure during growth. nasa.govThe partial pressure of arsenic directly influences the equilibrium concentration of vacancies. nasa.gov
Substrate Impurities and ImperfectionsGrowth of a high-resistivity buffer layer. nasa.govThe buffer layer acts as a barrier, preventing defects from the substrate from propagating into the active layer. nasa.gov
Threading DislocationsUse of optimized buffer layers (e.g., superlattices). Buffer layers help to filter and terminate dislocations, reducing their density in the overlying epitaxial films.
Intrinsic Point Defects at HeterointerfacesControl of growth temperature and MOCVD conditions. acs.orgThe type of dominant intrinsic point defect is dependent on the growth conditions, affecting interface flatness. acs.org

Crystallographic Analysis and Structural Elucidation of Gallium Arsenide

Crystal Structure and Lattice Dynamics

At ambient conditions, gallium arsenide predominantly crystallizes in the zinc blende structure, also known as the sphalerite structure. This structure is characteristic of many III-V semiconductors.

Zinc Blende (Sphalerite) Structure Characterization

The zinc blende structure of GaAs is based on a face-centered cubic (FCC) lattice with a basis of two atoms, one gallium and one arsenic, positioned at (0,0,0) and (¼, ¼, ¼) respectively, or vice versa mit.edu. This can also be visualized as two interpenetrating FCC lattices, one of Ga atoms and one of As atoms, offset by a vector of (¼, ¼, ¼) along the body diagonal of the cubic unit cell mit.edu. In this arrangement, each gallium atom is tetrahedrally coordinated with four arsenic atoms, and similarly, each arsenic atom is tetrahedrally coordinated with four gallium atoms materialsproject.orgchemicalbook.com. The space group for zinc blende GaAs is F̅43m materialsproject.orgchemicalbook.comwikipedia.org. This tetrahedral coordination is a key feature of the sphalerite structure and contributes significantly to the electronic properties of GaAs nptel.ac.in. There are four GaAs formula units per cubic unit cell mit.edu.

Detailed Analysis of Lattice Constants and Atomic Coordinates

The lattice constant, denoted by 'a', represents the length of the side of the conventional cubic unit cell. For GaAs in the zinc blende structure at room temperature (300 K), the lattice constant is approximately 5.653 Å mit.edunasa.gov. More precise measurements at 25 °C have reported values such as 5.65321 ± 0.00003 Å iucr.org. The Ga-As bond length in this structure is approximately 2.49 Å materialsproject.orgchemicalbook.com. The atomic coordinates within the conventional unit cell can be described with Ga at (0,0,0) and As at (¼, ¼, ¼), and their face-centered equivalents mit.edu.

The lattice constant can exhibit slight variations depending on factors such as temperature and stoichiometry. For instance, at 25 °C, the lattice constant of homogeneous GaAs can range from 5.65326 Å at the gallium-rich border to 5.65298 Å at the arsenic-rich border of the phase iucr.org. The thermal expansion coefficient of GaAs is also a relevant parameter for understanding the temperature dependence of the lattice constant nasa.govjkps.or.kr.

Table 1: Selected Room-Temperature Properties of Zinc Blende GaAs

PropertyValueUnitSource
Crystal StructureZinc Blende (Sphalerite) wikipedia.orgnasa.gov
Space GroupF̅43m materialsproject.orgchemicalbook.comwikipedia.org
Lattice Constant (a)~5.653Å mit.edunasa.gov
Ga-As Bond Length2.49Å materialsproject.orgchemicalbook.com
Atoms per unit cell8 (4 Ga, 4 As) mit.edu
Density5.3176g/cm³ wikipedia.orgnasa.goviucr.org

Reciprocal Space Mapping and Diffraction Studies

X-ray diffraction (XRD) is a crucial technique for characterizing the crystal structure of GaAs, including its lattice constant, crystallographic orientation, and the presence of defects or strain dergipark.org.trntnu.no. Reciprocal space mapping, a sophisticated XRD technique, allows for a detailed analysis of the crystal structure, including the arrangement of atoms in periodic lattices and the presence of lattice distortions dergipark.org.trresearchgate.netiucr.org.

Diffraction studies, such as those using synchrotron radiation, provide high-resolution data on the structural properties of GaAs under various conditions desy.deaps.orgaip.org. These studies can reveal information about the quality of crystals, the presence of different phases, and the effects of external stimuli like pressure dergipark.org.trdesy.deaps.orgaip.org. For instance, in studies of GaAs/AlAs heterostructures, X-ray diffraction has been used to determine lattice constants, layer thicknesses, interface sharpness, and strain due to lattice mismatch wikipedia.orgresearchgate.net. Electron diffraction is another technique employed to study the crystal structure and defects in GaAs scispace.com.

Polymorphism and Pressure-Induced Phase Transitions

Gallium arsenide exhibits polymorphism, transforming into different crystal structures under high pressure. These pressure-induced phase transitions have been extensively studied both experimentally and theoretically.

High-Pressure Phases: Experimental Observation and Theoretical Prediction (e.g., Zinc Blende to Orthorhombic/Sodium Chloride Transitions)

Upon increasing pressure, the zinc blende (B3) structure of GaAs undergoes transitions to denser, higher-coordinated phases aps.orgsaip.org.zascielo.br. The primary pressure-induced transition observed at room temperature is from the fourfold-coordinated zinc blende structure to a sixfold-coordinated orthorhombic structure aps.orgresearchgate.netaps.org. Experimental studies using techniques like in-situ X-ray powder diffraction in diamond anvil cells have identified this orthorhombic phase desy.deresearchgate.net.

There have been variations in the reported transition pressures for the zinc blende to orthorhombic transformation, ranging from approximately 11.2 GPa to 17.3 GPa under pressurization at room temperature scispace.comresearchgate.net. Some studies pinpoint the onset pressure around 17 GPa, with the transformation completing at higher pressures, around 20-23 GPa desy.deresearchgate.net. The orthorhombic structure is often identified with the Cmcm space group scispace.comresearchgate.netanl.govworldscientific.com.

Further increases in pressure lead to additional phase transformations. An orthorhombic Imm2 structure has been reported at higher pressures, around 24-25 GPa aps.orgaps.org. At even higher pressures, in the range of 60-80 GPa, a simple hexagonal structure has been observed aps.org.

Theoretical calculations, often employing ab initio methods like density functional theory (DFT) and quantum Monte Carlo (QMC), have been used to predict the stability and transition pressures of various high-pressure phases of GaAs saip.org.zascielo.braps.orgspectralfringe.orgaps.orgaps.orgcapes.gov.br. These theoretical studies support the transition from the zinc blende to orthorhombic (Cmcm or Imm2) structures and have also explored other potential high-pressure phases, including the sodium chloride (B1) structure and a simple cubic structure with a 16-atom basis (SC16) scispace.comsaip.org.zascielo.braps.org. While the NaCl structure has been predicted near 16 GPa, it has not been consistently observed experimentally under compression scispace.com. The SC16 phase has been observed experimentally, but typically after heating the Cmcm phase at pressure scispace.comanl.gov.

The pressure-induced phase transitions in GaAs are often accompanied by significant changes in electronic properties, with the high-pressure phases typically exhibiting metallic or semimetallic behavior, in contrast to the semiconducting nature of the zinc blende phase scispace.comworldscientific.comspectralfringe.orgrsc.org.

Table 2: Experimentally Observed and Theoretically Predicted High-Pressure Phases of GaAs

PhaseCrystal StructureSpace GroupApproximate Pressure Range (GPa)NatureSource
GaAs IZinc BlendeF̅43mAmbient - ~12-17Semiconducting aps.orgscispace.comsaip.org.zaresearchgate.net
GaAs IIOrthorhombicCmcm~12-17 - ~24Metallic/Semimetallic aps.orgscispace.comresearchgate.netanl.govworldscientific.comspectralfringe.org
GaAs IIIOrthorhombicImm2~24 - ~60Metallic/Semimetallic aps.orgaps.orgspectralfringe.orgcapes.gov.br
GaAs IVSimple Hexagonal~60 - >100Metallic aps.orgspectralfringe.org
Predicted PhaseSodium ChlorideB1~16 (Predicted)Metallic (Predicted) scispace.comsaip.org.zascielo.br
Observed PhaseSC16Cubic~13-14.5 (Observed after heating)Semimetallic scispace.comanl.gov
Observed PhaseCinnabarHexagonalObserved on decompression/metastableSemiconducting scispace.comaps.orgresearchgate.net

Thermodynamics and Kinetics of Phase Transformations

The thermodynamics of phase transformations in GaAs involve the relative stability of different crystal structures as a function of pressure and temperature, which can be analyzed through their Gibbs free energies aps.org. Theoretical calculations aim to determine the pressure at which the Gibbs free energies of two phases are equal, indicating a thermodynamic transition pressure aps.org. However, experimental transition pressures can be influenced by kinetic factors, such as the energy barrier for nucleation and growth of the new phase aps.orgaps.org.

Studies on the kinetics of pressure-induced transformations in GaAs have investigated factors like the influence of pressure rate and temperature on the transformation pathway and the appearance of metastable phases scispace.comresearchgate.net. The transformation from the zinc blende to the orthorhombic structure at room temperature shows a negative temperature dependence for the transition pressure researchgate.net. The reverse transformation upon decompression can exhibit hysteresis, occurring at lower pressures than the compression-induced transition aps.org. The energy barrier associated with the zinc blende to orthorhombic transformation has been estimated through molecular dynamics simulations aps.org. The kinetics of phase transformations can also be affected by the material's form, such as in nanocrystalline GaAs, where surface energy differences may play a role desy.de. Laser-induced phase transformations in GaAs also involve rapid melting and solidification processes with their own kinetic considerations spiedigitallibrary.org.

Structural Stability under Extreme Conditions

The structural stability of Gallium Arsenide is significantly affected by extreme conditions, particularly high pressure. Under ambient pressure, GaAs maintains its zinc-blende (B3) structure. researchgate.net However, as pressure increases, GaAs undergoes a series of phase transitions to denser structures. The transition sequence observed includes transformations to the orthorhombic Cmcm structure between approximately 12 and 37 GPa, followed by the Imm2 structure from 37 to 88 GPa. researchgate.net Further increases in pressure lead to transitions to the Pmma phase (88-146 GPa) and subsequently the P4/nmm phase (146-200 GPa). researchgate.net The Pmma and P4/nmm phases have been identified as metallic. researchgate.net

The mechanical properties and stability of GaAs under pressure are characterized by its elastic constants (C11, C12, and C44). scielo.br The bulk modulus, which measures the material's resistance to external deformation, also provides insight into the bonding strength. scielo.br Studies have shown that the density of GaAs increases with increasing pressure. scielo.br Compared to elemental semiconductors like silicon and quartz, GaAs exhibits lower stability and is less resistant to wear, thermal shock, and fatigue. unibo.it

Defect Chemistry and Non-Stoichiometry

Crystalline imperfections are invariably present in Gallium Arsenide and play a crucial role in determining its electrical and optical properties. These imperfections encompass a range of defects, including point defects, extended defects such as dislocations, stacking faults, grain boundaries, and interfaces. ias.ac.in Non-stoichiometry, or deviations from the ideal 1:1 ratio of gallium to arsenic atoms, is a significant factor influencing the defect structure and electronic properties of GaAs. aip.org GaAs crystals can be either Ga-rich or As-rich depending on the growth conditions. inoe.ro

Characterization of Point Defects: Vacancies, Interstitials, and Antisite Defects

Point defects in the GaAs lattice are atomic-scale imperfections that include vacancies (missing atoms from lattice sites), interstitials (atoms located at positions between normal lattice sites), and antisite defects (atoms occupying lattice sites normally designated for a different element). ias.ac.in In GaAs, these can be specifically denoted as VGa (gallium vacancy), VAs (arsenic vacancy), Gai (gallium interstitial), Asi (arsenic interstitial), GaAs (gallium atom on an arsenic site), and AsGa (arsenic atom on a gallium site). ias.ac.in

Studies have indicated that antisite defects, particularly AsGa and GaAs, are often more energetically favorable to form compared to interstitial defects. nih.govresearchgate.net Under arsenic-rich growth conditions, the AsGa antisite defect is typically the most energetically favorable point defect. nih.gov Point defects can exist in various charge states, which influences their behavior and interaction within the crystal. ias.ac.in The presence of these point defects can introduce deep energy levels within the band gap of GaAs, impacting its electrical and optical characteristics. researchgate.net Furthermore, vacancies, such as VGa and VAs, have been shown to form complexes with doping impurities present in the crystal. mdpi.com

Investigation of Extended Defects: Dislocations, Stacking Faults, and Grain Boundaries

Extended defects in Gallium Arsenide are imperfections that extend over multiple atomic distances, including dislocations, stacking faults, and grain boundaries. ias.ac.inresearchgate.net Dislocations are line defects in the crystal lattice and can originate in the as-grown material due to factors like thermal stresses or the precipitation of excess point defects. ias.ac.in They can also be introduced during various device processing steps. ias.ac.in Stacking faults are planar defects resulting from errors in the stacking sequence of atomic planes. ias.ac.in These can be present in the as-grown material or introduced during processing. ias.ac.in Grain boundaries are interfaces between regions of different crystallographic orientation within a polycrystalline material; however, with advancements in crystal growth techniques, single crystal GaAs ingots are routinely grown, making grain boundaries less of a prevalent issue in many applications. ias.ac.in

Both dislocations and stacking faults can have detrimental effects on the performance of GaAs-based devices. ias.ac.in Among dislocations, 60° dislocations are particularly noted for their significant role in degrading the properties of GaAs layers, as they can readily move through the crystal. ub.edu Dislocations can also act as gettering centers, where certain impurities or native defects like arsenic precipitates tend to accumulate. aip.org The formation of extended defects can also be influenced by factors such as lattice constant mismatch and differences in surface and interface energy between different layers or materials. researchgate.net

Impact of Doping on Defect Formation and Behavior

Doping involves the intentional introduction of foreign impurities into the GaAs crystal to modify its electrical conductivity. Group VI impurities (e.g., S, Se, Te) are commonly used to achieve n-type conductivity, while Group II impurities (e.g., Be, Mg, Zn) are used for p-type conductivity. ias.ac.in The presence of these dopants can significantly influence the formation and behavior of both native point and extended defects. aip.org

Doping can alter the concentrations of native point defects. For instance, silicon (Si) doping in GaAs grown under arsenic-rich conditions can lead to the formation of complexes such as SiGa–VGa pairs, which contribute to compensation. aip.org Increasing the concentration of Si doping has also been observed to suppress the incorporation of AsGa antisite defects. aip.org In beryllium (Be)-doped GaAs, compensation can occur, partly attributed to the presence of AsGa defects. aip.org

The introduction of dopants can also impact extended defects. Doping with elements like tellurium (Te) and indium (In) has been shown to reduce the density of dislocations in GaAs crystals, although it may simultaneously increase the concentration of microdefects. bas.bg Co-doping strategies, such as using both silicon and indium, have demonstrated effectiveness in lowering the etch-pit density, which is indicative of reduced dislocation density. researchgate.net Furthermore, doping impurities can form complexes with native defects like vacancies, influencing their stability and electronic activity within the semiconductor. mdpi.com

Localized Vibrational Modes of Impurities and Defects (e.g., Carbon, Lithium, Oxygen)

Localized vibrational modes (LVMs) are a powerful tool for identifying and characterizing specific impurities and point defects within the GaAs lattice. These vibrations occur when the mass of an impurity atom or the altered bonding around a defect site causes vibrational frequencies that fall outside the range of the host crystal's lattice vibrations. Analyzing the LVM spectra provides detailed information about the local environment and atomic configuration of these impurities and defects. aps.org

Carbon (C), often present as a satellite impurity due to growth contamination, can form defects in GaAs. ias.ac.in Studies involving electroluminescence have suggested that carbon-related defects can be involved in electronic transitions occurring within the forbidden band gap.

Lithium (Li) is another impurity that can introduce LVMs in GaAs. aps.org Lithium is known to be self-compensating in GaAs and can be used to compensate both donor and acceptor doped crystals. aps.org Investigations of LVM spectra have provided evidence for the existence of unassociated interstitial Li+ ions (acting as donors), unassociated substitutional Li- ions (acting as acceptors), and pairs formed between lithium and other dopants such as zinc (Zn), cadmium (Cd), and tellurium (Te). aps.org

Oxygen (O) impurities in GaAs also give rise to characteristic LVMs. Infrared spectroscopy studies have identified LVM absorption lines associated with oxygen vibrations. For example, lines observed at 715 cm⁻¹ and 845 cm⁻¹ have been attributed to oxygen impurities. The 715 cm⁻¹ line shows a fine structure consistent with a quasi-substitutional VAs-O complex, where an oxygen atom is associated with an arsenic vacancy. The 845 cm⁻¹ line is believed to correspond to a bonded interstitial oxygen atom. In addition to these impurities, hydrogen (H) can also form complexes with native defects in GaAs, and these complexes can be detected and studied using LVM spectroscopy. aip.org

Here is a table summarizing some of the localized vibrational modes discussed:

Impurity/Defect ComplexProposed ConfigurationLocalized Vibrational Mode Frequencies (cm⁻¹)Reference
OxygenQuasi-substitutional VAs-O715
OxygenBonded interstitial Oxygen845
Hydrogen-defect complexAsGa–H–VAs (in Be-doped GaAs)1997 (stretch mode) aip.org
Hydrogen-defect complexPassivated As antisite (in Si-doped GaAs)1764, 1773 (stretch modes), 779 (wag mode) aip.org
LithiumInterstitial Li⁺(LVM spectra observed) aps.org
LithiumSubstitutional Li⁻(LVM spectra observed) aps.org
Lithium pairsZn⁻-Li⁺, Cd⁻-Li⁺, Te⁺-Li⁻(LVM spectra observed) aps.org

Electronic Structure and Band Theory of Gallium Arsenide

Theoretical and Experimental Determination of Band Structure

The band structure of GaAs has been extensively studied through both theoretical calculations and experimental techniques. Theoretical approaches, such as those employing density functional theory (DFT) and the local density approximation (LDA), have been used to calculate the electronic band structure. scirp.orgarxiv.org Experimental methods like angle-resolved photoemission spectroscopy (ARPES) provide direct measurement of the electronic band structure, allowing for visualization of the energy-momentum relationship of electrons within the crystal. yale.eduresearchgate.netaip.orgarxiv.org Optical absorption and photoluminescence spectroscopy are also crucial for determining key band structure parameters, including the band gap energy. aps.orgaps.orgioffe.ru

Gallium arsenide is a direct band gap semiconductor, a defining characteristic that distinguishes it from indirect band gap semiconductors like silicon. nasa.govwarwick.ac.uk This means the minimum of the conduction band and the maximum of the valence band occur at the same point in momentum space, specifically at the Gamma (Γ) point of the Brillouin zone. nasa.govresearchgate.net This alignment allows for efficient radiative recombination, where an electron from the conduction band can directly recombine with a hole in the valence band, emitting a photon without a significant change in crystal momentum. nasa.gov

This property is responsible for GaAs's strong light-emitting capabilities, making it a primary material for manufacturing devices like light-emitting diodes (LEDs) and laser diodes. nasa.govwaferworld.com Conversely, it can also efficiently absorb photons to create electron-hole pairs, a principle used in photodetectors. nasa.gov

The band gap energy (E_g) of GaAs at room temperature (300 K) is approximately 1.424 eV. warwick.ac.ukioffe.ru At low temperatures (around 0 K), the band gap increases to about 1.519 eV. arxiv.orgwarwick.ac.uk The direct band gap results in a sharp optical absorption edge, as photons with energy equal to or greater than the band gap are strongly absorbed. ioffe.rutestbook.comjos.ac.cn

The electronic band structure of GaAs is complex, featuring multiple valleys in the conduction band and several branches in the valence band.

Conduction Band: The conduction band has its primary minimum, or valley, at the Γ point (k=0). researchgate.net There are also subsidiary, higher-energy valleys located at the L and X points of the Brillouin zone. warwick.ac.ukioffe.ru

Γ-valley: This is the lowest energy valley, characterized by a very small effective mass for electrons (around 0.067 times the free electron mass, m₀), which contributes to the high electron mobility in GaAs. nextnano.de

L-valley: Located about 0.29 to 0.31 eV above the Γ-valley minimum. researchgate.netioffe.ru

X-valley: Situated approximately 0.48 eV above the Γ-valley minimum. warwick.ac.ukioffe.ru

The energy separation between these valleys is crucial for the high-field transport properties of GaAs, such as the Gunn effect. researchgate.netuomustansiriyah.edu.iq

Valence Band: The valence band is more intricate, consisting of three main sub-bands that are degenerate at the Γ point in the absence of spin-orbit coupling. researchgate.netstackexchange.com

Heavy-Hole (HH) Band: Characterized by a larger effective mass (around 0.51 m₀). ioffe.ru

Light-Hole (LH) Band: Characterized by a smaller effective mass (around 0.082 m₀). ioffe.ru

Split-Off (SO) Band: Due to spin-orbit interaction, this band is split off from the HH and LH bands. The energy of this split is known as the spin-orbit splitting energy (Δ_so), which is approximately 0.34 eV for GaAs. aps.orgaps.orgioffe.ru

Experimental techniques like electromodulation spectroscopy can resolve the optical transitions associated with the heavy-hole, light-hole, and split-off bands. aip.org

Density of States (DOS) calculations provide information about the number of available electronic states at each energy level. For GaAs, the DOS shows distinct features corresponding to the different bands. scirp.org The valence band DOS is primarily composed of p-like states from the arsenic atoms, while the conduction band DOS is formed from s-like states of the gallium atoms and p-like anti-bonding states. scirp.org The interaction and mixing of the atomic s and p orbitals of gallium and arsenic lead to the formation of the bonding and anti-bonding states that constitute the valence and conduction bands, a phenomenon known as s-p hybridization.

The electronic and optical properties of gallium arsenide can be precisely tuned by forming ternary or quaternary alloys. This process, known as band gap engineering, allows for the creation of materials with specific band gaps for various device applications. libretexts.orgmit.edu

Aluminum Gallium Arsenide (AlₓGa₁₋ₓAs): By substituting gallium atoms with aluminum, the band gap of the resulting AlGaAs alloy can be increased. The band gap remains direct for aluminum concentrations (x) up to about 0.41, after which it becomes indirect. matprop.rualbany.edu The relationship between the band gap and the composition generally follows a quadratic form, often approximated by Vegard's law with a bowing parameter. pveducation.orgscribd.com AlGaAs is widely used to create heterostructures with GaAs, forming quantum wells and barriers that confine carriers. mit.eduitm-conferences.org

Indium Gallium Arsenide (InₓGa₁₋ₓAs): Incorporating indium into the GaAs lattice decreases the band gap. ioffe.ru This alloy is crucial for fabricating devices that operate in the infrared spectrum, such as photodetectors and lasers for telecommunications. journal-spqeo.org.ua

Gallium Arsenide Phosphide (B1233454) (GaAs₁₋ₓPₓ): Alloying GaAs with gallium phosphide (GaP), which has an indirect band gap of 2.26 eV, increases the band gap energy. libretexts.orgazom.comwikipedia.orgazom.com The GaAsP system transitions from a direct to an indirect band gap at a phosphorus mole fraction (x) of approximately 0.45. libretexts.orgresearchgate.net This alloy is commonly used in the manufacturing of red, orange, and yellow LEDs. libretexts.orgazom.com

Band Gap Properties of GaAs and Related Alloys
MaterialBand Gap TypeBand Gap Energy (eV at 300K)Composition Dependence (x)
GaAsDirect1.424N/A
AlₓGa₁₋ₓAsDirect (x &lt; 0.41)1.424 + 1.247x (for x &lt; 0.45, linear approx.)0 &lt; x &lt; 1
InₓGa₁₋ₓAsDirect1.424 - 1.594x + 0.436x² (approx.)0 &lt; x &lt; 1
GaAs₁₋ₓPₓDirect (x &lt; 0.45)1.424 + 1.147x + 0.211x² (approx. for Γ-valley)0 &lt; x &lt; 1

Density of States (DOS) Calculations and Hybridization Phenomena

Carrier Transport Phenomena: Advanced Studies

Carrier transport in GaAs is distinguished by high electron mobility and velocity, making it superior to silicon for high-frequency applications. nasa.govwaferworld.comuniv-biskra.dz

Electron Mobility: Undoped GaAs exhibits a very high electron mobility, typically around 8500 cm²/V·s at room temperature, which is significantly higher than that of silicon. nasa.govioffe.ru This high mobility is a direct consequence of the small effective mass of electrons in the central Γ-valley of the conduction band. spiedigitallibrary.org The primary scattering mechanisms that limit mobility in pure GaAs are interactions with polar optical phonons at higher temperatures and piezoelectric acoustic phonons at lower temperatures. itm-conferences.orgcornell.edu In doped material, ionized impurity scattering also becomes a significant factor, especially at low temperatures. cornell.eduaip.org In modulation-doped heterostructures like AlGaAs/GaAs, where electrons are spatially separated from their parent donors, ionized impurity scattering is reduced, leading to exceptionally high mobilities, especially at cryogenic temperatures. itm-conferences.orgrsc.org

Saturated Electron Velocity: At high electric fields (around 3.3 kV/cm), the drift velocity of electrons in GaAs does not increase linearly with the field but reaches a peak velocity of about 2.1 x 10⁷ cm/s and then decreases. nasa.govwikipedia.org This phenomenon, known as negative differential resistance (NDR), is a hallmark of GaAs and is central to the Gunn effect. researchgate.netvedantu.com The NDR occurs because as electrons gain sufficient energy from the high electric field, they are scattered from the high-mobility Γ-valley to the low-mobility, higher-energy L and X valleys. uomustansiriyah.edu.iqspiedigitallibrary.orgvedantu.com In these satellite valleys, the electrons have a larger effective mass, causing their velocity to decrease despite the increasing field. spiedigitallibrary.orgvedantu.com At even higher fields, the velocity saturates at a value around 1.2 x 10⁷ cm/s as phonon scattering becomes the dominant energy loss mechanism. wikipedia.org This NDR property is exploited in Gunn diodes to generate microwave frequencies. uomustansiriyah.edu.iqedutinker.com

Key Electronic Transport Properties of Gallium Arsenide (Undoped, 300K)
PropertyValueUnit
Electron Mobility8500cm²/V·s
Hole Mobility400cm²/V·s
Peak Electron Drift Velocity2.1 x 10⁷cm/s
Saturated Electron Velocity~1.2 x 10⁷cm/s
Threshold Electric Field for NDR~3.3kV/cm

High Electric Field Transport and Impact Ionization

Doping Mechanisms and Compensation

The electrical properties of gallium arsenide can be precisely controlled by intentionally introducing impurities into its crystal lattice, a process known as doping. waferworld.com This allows for the creation of n-type and p-type semiconductor materials, which are the fundamental building blocks of electronic devices. waferworld.comhe-mu.com

N-type Doping: To create n-type GaAs, dopant atoms with more valence electrons than the atom they replace are introduced. waferworld.com These dopants, known as donors, contribute free electrons to the conduction band, increasing the material's conductivity. For GaAs, elements from Group VI of the periodic table, such as tellurium (Te), selenium (Se), and sulfur (S), are commonly used as n-type dopants. waferworld.comscispace.com When these atoms substitute for arsenic (As) atoms in the GaAs lattice, they have an extra valence electron that is easily donated to the conduction band. waferworld.com Silicon (Si), a Group IV element, can also act as an n-type dopant when it substitutes for a gallium (Ga) atom. waferworld.comtestbook.com N-type GaAs is preferred for applications that require high electron mobility. waferworld.com

P-type Doping: P-type GaAs is created by introducing dopants, called acceptors, which have fewer valence electrons than the host atom they replace. waferworld.com This creates "holes," or vacancies of electrons, in the valence band, which act as mobile positive charge carriers. waferworld.com Group II elements like beryllium (Be), zinc (Zn), and magnesium (Mg) are common p-type dopants. waferworld.comscispace.com When these atoms substitute for Ga atoms, they create a hole. waferworld.com Carbon (C), a Group IV element, acts as a p-type dopant when it occupies an As site. scispace.com P-type GaAs is essential for devices that rely on the conduction of holes. waferworld.com

Table 2: Common Dopants in Gallium Arsenide

Doping TypeDopant ElementGroupSubstitutional SiteCarrier Type
N-typeSilicon (Si)IVGallium (Ga)Electron
Tellurium (Te)VIArsenic (As)Electron
Selenium (Se)VIArsenic (As)Electron
Sulfur (S)VIArsenic (As)Electron
P-typeSilicon (Si)IVArsenic (As)Hole
Carbon (C)IVArsenic (As)Hole
Beryllium (Be)IIGallium (Ga)Hole
Zinc (Zn)IIGallium (Ga)Hole

Certain dopants in gallium arsenide, known as amphoteric dopants, can exhibit either donor or acceptor behavior depending on which lattice site they occupy. aip.orggoogle.com Silicon (Si) and carbon (C), both Group IV elements, are the most prominent examples. scispace.com

Silicon (Si): Silicon is a widely used and studied amphoteric dopant in GaAs. aip.org When a Si atom substitutes for a gallium (Ga) atom (a Group III element), it has one extra valence electron and acts as a donor, creating n-type material. testbook.comyoutube.com Conversely, if a Si atom substitutes for an arsenic (As) atom (a Group V element), it has one less valence electron and acts as an acceptor, resulting in p-type material. testbook.comyoutube.com The site occupancy of Si is highly dependent on the growth conditions, such as temperature and the relative pressures of Ga and As. acs.orgucl.ac.uk For instance, in molecular beam epitaxy (MBE), p-type doping with Si can be achieved by lowering the As/Ga ratio and increasing the growth temperature. acs.org In vapor-liquid-solid (VLS) growth of GaAs nanowires, Si often incorporates as a p-type dopant because the growth droplet is typically Ga-rich (low As concentration). acs.orgresearchgate.net

Carbon (C): Carbon is another Group IV element that acts as an amphoteric dopant in GaAs. scispace.com However, unlike silicon, carbon predominantly incorporates onto arsenic sites, making it a very effective and stable p-type dopant (acceptor). scispace.com Its smaller atomic size compared to both Ga and As leads to a strong preference for the As sublattice. This makes it a favored acceptor for achieving high p-type doping levels in devices like heterojunction bipolar transistors.

In a doped semiconductor, compensation occurs when both donor and acceptor impurities are present simultaneously. The free electrons from donors can "fall" into the holes created by acceptors, annihilating both charge carriers. This process reduces the net concentration of free carriers (either electrons or holes) and can significantly impact the material's electronic properties. univ-biskra.dzaip.org

In GaAs, compensation can be intentional or unintentional. For example, in heavily Si-doped GaAs, some Si atoms will inevitably occupy Ga sites (donors) while others occupy As sites (acceptors). aip.org This self-compensation limits the maximum free carrier concentration that can be achieved. aip.org As the total Si concentration increases, the degree of compensation also tends to increase, eventually leading to a saturation of the carrier concentration. ucl.ac.uk

Compensation is also a key mechanism for producing semi-insulating (SI) GaAs. univ-biskra.dz In SI-GaAs, deep-level defects, such as the native donor defect known as EL2, are present in sufficient concentrations to compensate for any residual shallow acceptor impurities (like carbon). univ-biskra.dzcdnsciencepub.com This pins the Fermi level near the middle of the bandgap, resulting in very high resistivity. univ-biskra.dz The balance between the concentrations of deep donors, shallow acceptors, and shallow donors determines the final resistivity of the material. Understanding and controlling compensation is therefore crucial for fabricating both highly conductive and highly resistive GaAs substrates and layers for various device applications. aip.org

In addition to shallow donor and acceptor levels near the band edges, the band gap of gallium arsenide can contain deep energy levels. univ-biskra.dz These deep levels are typically associated with native defects (like vacancies or atoms on the wrong lattice site), impurity-defect complexes, or certain intentionally or unintentionally introduced impurities. univ-biskra.dzaip.org Deep levels can act as traps or recombination centers for charge carriers. univ-biskra.dz

A trap captures a carrier (electron or hole) and later re-emits it back to the same band. univ-biskra.dz A recombination center captures one type of carrier and then captures the opposite type before the first can be re-emitted, leading to the annihilation of an electron-hole pair. univ-biskra.dz These processes can significantly alter the electronic and optical properties of GaAs. aip.org

One of the most extensively studied deep levels in GaAs is the EL2 defect . up.ac.zasfu.ca The EL2 is a deep donor level located near the middle of the bandgap, and it is widely accepted to be related to an arsenic antisite defect (As_Ga), where an arsenic atom occupies a gallium site. sfu.caresearchgate.net This defect is responsible for the semi-insulating properties of undoped, melt-grown GaAs, as it compensates for residual shallow acceptors. univ-biskra.dzsfu.ca A unique characteristic of the EL2 defect is its metastability; at low temperatures, it can be transformed into an inactive, metastable state by illumination with light of a specific energy. researchgate.netaip.org

Other deep levels can be introduced during crystal growth or device processing. For example, argon plasma etching can introduce several electron traps. up.ac.za Irradiation can also create various deep-level defects. aip.orgup.ac.za The presence and concentration of these deep levels are critical as they can affect device performance by trapping charge carriers, reducing carrier lifetime, and influencing the material's resistivity. univ-biskra.dzaip.org Techniques like Deep Level Transient Spectroscopy (DLTS) are used to characterize the energy levels, capture cross-sections, and concentrations of these deep traps. aip.orgup.ac.za

Table 3: Notable Deep Levels in Gallium Arsenide

DefectEnergy Level (from Conduction Band)Typical OriginSignificance
EL2~0.825 eVNative Defect (AsGa related)Causes semi-insulating behavior, metastable
E1/E2E2: ~0.140 eVParticle IrradiationElectron traps, related to As vacancy-interstitial pairs
Chromium (Cr) related~0.65 eVImpurityUsed to create semi-insulating GaAs

Advanced Spectroscopic and Characterization Techniques for Gallium Arsenide

Vibrational Spectroscopy: Raman and Infrared Spectroscopy

Vibrational spectroscopy, particularly Raman and Infrared (IR) spectroscopy, are powerful tools for probing the lattice vibrations (phonons) of GaAs. These techniques provide information about the crystal structure, bond strengths, and the presence of impurities or defects.

Phonon Dispersion Curves and Lattice Vibrations

The vibrational properties of crystalline materials like GaAs are described by their phonon dispersion curves, which illustrate the relationship between phonon frequency and wave vector. In GaAs, which has a zinc blende crystal structure, the lattice vibrations can be broadly categorized into acoustic and optical phonons. mpg.de

Raman and IR spectroscopy are sensitive to different types of phonons based on their symmetry and polarity. IR spectroscopy primarily couples to polar optical modes with a net dipole moment, typically near the center of the Brillouin zone (q≈0). mpg.de In GaAs, this includes the transverse optical (TO) and longitudinal optical (LO) phonons. dtic.mil The TO phonons generally have lower energy than the LO phonons. mpg.de Raman scattering, on the other hand, can probe both polar and non-polar optical modes, as well as acoustic modes, and can provide information about phonons across the Brillouin zone, including those at the zone center and zone boundaries. mpg.deresearchgate.net

Studies utilizing IR and Raman spectroscopy have investigated the phonon dispersion in GaAs, including the optical and acoustic branches. researchgate.netresearchgate.net For instance, Raman scattering has been used to study folded acoustic phonon branches and localized optical phonons in GaAs/AlAs superlattices, providing good agreement with theoretical models. researchgate.netras.ru The analysis of phonon modes can reveal information about the material's structure and the effects of strain. ras.ru

The anharmonicity of lattice vibrations is a key factor influencing the infrared and Raman spectra of GaAs, particularly affecting the linewidths of spectral lines. optica.orgpurdue.edu Recent research suggests that four-phonon scattering, in addition to the previously assumed three-phonon scattering, significantly contributes to the observed linewidths, especially at higher temperatures. purdue.edu

Localized Vibrational Modes (LVM) of Impurities and Defects

Impurities and defects within the GaAs lattice can introduce localized vibrational modes (LVMs) with frequencies that fall outside the range of the host crystal's phonon bands. aps.org These LVMs are highly sensitive to the local environment of the impurity or defect and can be detected using high-resolution IR absorption and Raman scattering. aip.orgaip.orgaip.org

LVM spectroscopy is a valuable technique for identifying the lattice sites occupied by impurities and determining their concentrations. aip.orgepfl.ch For example, studies on silicon-doped GaAs have identified LVMs associated with Si substituting on gallium sites (SiGa donors), Si on arsenic sites (SiAs acceptors), SiGa-SiAs pairs, and complexes involving Si and native defects (Si-X). aip.orgaip.orgaip.org The frequencies of these LVMs are characteristic of the specific defect configuration.

Research has shown that the LVM of SiGa donors appears as a sharp peak in Raman spectra around 384 cm⁻¹, while the LVM of compensating SiAs acceptors is observed at approximately 399 cm⁻¹ in compensated GaAs. aip.orgepfl.ch High-resolution IR measurements have provided precise LVM frequencies for various Si-related defects and their isotopic shifts. aip.orgaps.org For instance, the LVM of ¹²C substituting on an arsenic site (¹²CAs) in GaAs gives rise to an IR absorption band around 580 cm⁻¹. vt.edu

The study of LVMs also helps in understanding defect complexes and their impact on the electrical properties of GaAs. For example, the Si-X defect, which acts as an electron trap, has been associated with specific LVMs, and its formation upon annealing of Si-doped GaAs has been investigated. aip.orgdntb.gov.ua The analysis of LVMs, including their isotopic fine structure, provides detailed information about the composition and symmetry of defect complexes. aps.orgdntb.gov.ua

Here is a table summarizing some reported LVM frequencies in GaAs:Si and GaAs:C:

Impurity/DefectTechniqueApproximate Frequency (cm⁻¹)NotesSource
SiGaRaman384Donor epfl.ch
SiAsIR, Raman399Acceptor (in compensated GaAs) aip.orgaip.org
¹²CAsIR~580Substitutional Carbon on As site vt.edu
Si-XIR368.4, 370.0, 399.6Electron trap, potentially second neighbor pair dntb.gov.ua
⁷LiGaIR449.64Isolated Lithium on Ga site aip.org

In Situ Spectroscopic Analysis under High Pressure

Applying high pressure to GaAs allows for the investigation of its structural and vibrational properties under extreme conditions, providing insights into phase transitions and the behavior of defects. In situ Raman and IR spectroscopy in diamond anvil cells (DACs) are commonly used for these studies. worldscientific.comaps.orgiphy.ac.cn

Under hydrostatic pressure, GaAs undergoes a phase transition from the zinc-blende structure to an orthorhombic (Cmcm) structure at pressures around 12.2 GPa. worldscientific.com This transition can be observed through discontinuous variations in Raman shifts and linewidths. worldscientific.com High-pressure IR reflectance spectroscopy has also been used to study pressure-induced phase transitions and metallization in GaAs nanowires. iphy.ac.cn

In addition to probing the host lattice, in situ high-pressure vibrational spectroscopy can track the behavior of LVMs under compression. Studies have observed LVMs of impurities like carbon and hydrogen in GaAs at hydrostatic pressures up to 7 GPa. aps.orgresearchgate.net The pressure-dependent shifts of these LVMs provide information about the local compressibility around the defect and the nature of the impurity-host bonding. For example, the LVMs of substitutional ¹²CAs and ¹³CAs show a linear variation with pressure, while the stretch modes of ¹²CAs-H and ¹³CAs-H exhibit positive curvatures in their pressure shifts. aps.orgresearchgate.net

High-pressure Raman studies on n-type GaAs have shown that the LO mode shifts to higher wave numbers with increasing pressure, while the TO and L- modes, which overlap at ambient pressure, split into separate peaks beyond 8 GPa. researchgate.net The pressure coefficient of defect-related modes can also be investigated, providing insights into the nature of the defect and its interaction with the surrounding lattice under compression. vt.edu

Electronic Spectroscopy: X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS)

Electronic spectroscopy techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS), including Near-Edge X-ray Absorption Fine Structure (NEXAFS), are crucial for analyzing the electronic structure, chemical states, and bonding environments in GaAs. researchgate.net

Core-Level Spectroscopy for Chemical State and Bonding Analysis

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms by analyzing the core-level photoelectrons emitted upon irradiation with X-rays. In the context of GaAs, XPS is widely used to characterize the surface chemistry, oxidation states of Ga and As, and bonding configurations. inoe.roaip.org

Studies using XPS have investigated the native oxide layer on GaAs surfaces, identifying the presence of gallium oxides (Ga₂O₃) and arsenic oxides (As₂O₃, As₂O₅). inoe.ro XPS core-level spectra of Ga 3d and As 3d provide characteristic peaks for GaAs bonding, with shifts in binding energy indicating different chemical states, such as oxidized Ga and As. inoe.roaip.org The analysis of these shifts allows for the determination of the chemical state of interfaces and the degree of surface contamination. inoe.ro For instance, the Ga 3d and As 3d core levels are observed at binding energies around 19.67 eV and 41.61 eV, respectively, for bulk GaAs. Shifts to higher binding energies are typically observed for oxidized species. aip.org

XPS is also employed to study the effects of surface treatments, passivation, and the formation of interfaces with other materials. aip.orgosti.gov By monitoring changes in core-level spectra, researchers can assess the effectiveness of cleaning procedures, the nature of bonding at interfaces (e.g., with metals or organic molecules), and surface stoichiometry. inoe.roaip.org

Here is a table with approximate binding energies for core levels in GaAs and its oxides as determined by XPS:

ElementCore LevelChemical StateApproximate Binding Energy (eV)Source
Ga3dGaAs19.3 - 19.67 optica.org
Ga3dGa₂O₃~21.0 inoe.rooptica.org
As3dGaAs41.61
As3dAs₂O₃, As₂O₅Higher than GaAs peak inoe.roaip.org
C1sC-C (adventitious)~285 inoe.roaip.org
O1sOxides, chemisorbedHigher than 530 inoe.ro

Electron Microscopy and Diffraction

Electron microscopy techniques provide high-resolution imaging and structural information about materials. By interacting a beam of electrons with the sample, these methods can reveal details about surface morphology, internal structure, crystalline quality, and defects.

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanostructure and Defect Imaging

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique used to image the atomic structure of materials, making it invaluable for analyzing nanostructures and crystallographic defects in Gallium arsenide. HRTEM images can reveal details of interfaces, crystal lattice arrangements, and the presence of defects such as stacking faults, grain boundaries, and dislocations. acs.orgresearchgate.net

Studies utilizing HRTEM have investigated the crystalline quality of GaAs nanowires grown on silicon substrates, showing that nanowires can exhibit either a cubic zinc-blende structure, a hexagonal wurtzite structure, or a mixture of both. acs.org HRTEM has also been employed to examine the interfaces in GaAs/glass structures, revealing the presence of amorphous layers and crystalline lattice layers at the bonded interface. mcmaster.ca Furthermore, HRTEM has been used to assess crystalline defects in GaAs and AlGaAs layers after etching processes, demonstrating that certain techniques, like neutral beam etching, can result in defect-free etching for GaAs/AlGaAs hetero-nanostructures. aip.org The technique allows for the direct visualization of these defects at a high spatial resolution. aip.org In studies of GaAs nanostructures within an InGaAs/InP matrix, cross-sectional TEM, including HRTEM, provided detailed insights into the nanostructure formation and the influence of strain fields. aip.org HRTEM images have also been used to observe individual primary nanocrystals within clusters, with typical crystallite sizes ranging from 3 to 6 nm. researchgate.net

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is widely used to analyze the surface morphology and topography of Gallium arsenide samples. SEM provides high-resolution images of the sample surface by scanning it with a focused electron beam and detecting secondary or backscattered electrons. smctsm.org.mx

SEM studies have been conducted to examine the surface morphology of GaAs samples after various processing steps, such as ion implantation. For instance, SEM revealed the formation of pore-like structures on the surface of silicon-ion implanted semi-insulating GaAs, with the size of these structures increasing with increasing ion fluence. worldscientific.com SEM is also used to analyze the morphology of deposited GaAs layers, such as those grown by RF magnetron sputtering, to determine the sample topography and growth type, including the observation of columnar growth. smctsm.org.mxscielo.org.mx In the study of crystallites formed on the surface of GaAs, SEM imaging showed agglomerated nanostructures with varying dimensions. researchgate.net Analysis of GaAs nanowires using SEM has demonstrated the ability to grow nanowires with uniform diameters and specific orientations depending on the substrate. acs.org

Electron Energy Loss Spectroscopy (EELS) for Elemental and Electronic Analysis

Electron Energy Loss Spectroscopy (EELS), often performed in conjunction with Transmission Electron Microscopy (TEM) or Scanning Transmission Electron Microscopy (STEM), is a technique that provides information about the elemental composition, chemical bonding, and electronic structure of a material. acs.org EELS measures the energy lost by electrons as they pass through the sample, corresponding to the excitation of core electrons or plasmons. researchgate.net

EELS can be used for elemental mapping and quantitative analysis of the composition of GaAs and related heterostructures. acs.orgaip.org For example, STEM-EELS has been used for elemental mapping of arsenic crystallization during the decapping of arsenic shells on GaAs nanowires. acs.org EELS is also applied to study changes in electronic structure, such as those induced by nitridation of GaAs surfaces. researchgate.net The EELS spectrum of nitrided GaAs has shown a bulk plasmon peak with an energy between that of GaAs and GaN, indicating the formation of a GaAsN phase. researchgate.net Specific core loss edges in the EELS spectrum, such as the Gallium L2,3 edges, can be used for quantitative analysis and mapping, although low-energy edges can be affected by background signals. aip.orgeels.info

Electrical Characterization Techniques

Electrical characterization techniques are essential for understanding the electronic transport properties of Gallium arsenide, including carrier concentration, mobility, and the presence of electrically active defects or impurity levels.

Hall Effect Measurements for Carrier Concentration and Mobility

Hall effect measurements are a fundamental technique for determining the carrier type (electrons or holes), carrier concentration, and carrier mobility in semiconductor materials like Gallium arsenide. ioffe.ruqdusa.com The Hall effect relies on the principle that when a current flows through a conductor in a magnetic field, a voltage is generated perpendicular to both the current and the field. qdusa.com This Hall voltage is related to the carrier concentration and magnetic field. qdusa.com

Hall effect measurements on GaAs structures provide crucial parameters for modeling device performance. journals.co.za Studies have reported Hall mobility values for electrons and holes in GaAs at different temperatures and doping levels. ioffe.ru For instance, electron Hall mobility in weakly doped GaAs near 300 K is approximately 9400 cm²/Vs. ioffe.ru The Hall coefficient can be used to calculate the carrier density. qdusa.com Measurements on GaAs/AlGaAs heterostructures have shown carrier concentrations significantly higher than in bulk GaAs, attributed to the formation of a two-dimensional electron gas. moreisdifferent.com The Hall mobility can be calculated from the Hall coefficient and resistivity. qdusa.com The Hall voltage is typically measured using either the Hall bar or van der Pauw geometry. qdusa.com

Temperature-Dependent Hall (TDH) Measurements for Deep Level Analysis

Temperature-Dependent Hall (TDH) measurements involve measuring the Hall coefficient and conductivity over a range of temperatures. This technique is particularly useful for analyzing deep level impurities and defects in semiconductors. qdusa.comresearchgate.netaip.org The temperature dependence of the carrier concentration and mobility provides information about the activation energies of donor and acceptor levels, as well as the dominant scattering mechanisms at different temperatures. journals.co.zaresearchgate.netaip.org

TDH measurements on n-type GaAs have been used to characterize bulk monocrystals with moderate donor concentrations. researchgate.net Analysis of the temperature dependence of the Hall coefficient can reveal the presence of discrete donor levels degenerate with the conduction band, allowing for the calculation of their energy position and concentration. researchgate.net For instance, studies have identified non-shallow donors with pressure-dependent ionization energies in n-type GaAs. aps.org TDH measurements can also provide insights into the evolution of the density and activation energy of impurity levels after processes like electron irradiation. researchgate.net The temperature dependence of Hall mobility can indicate different scattering mechanisms dominating at various temperature ranges, such as polar optical phonon scattering at higher temperatures. aip.org TDH measurements on AlGaAs layers have determined that the donor activation energy increases with increasing aluminum composition. journals.co.za

5.4.3. Current-Voltage (I-V) and Capacitance-Voltage (C-V) Characteristics of Junctions

The electrical behavior of junctions formed in or on Gallium Arsenide (GaAs) is fundamentally characterized by Current-Voltage (I-V) and Capacitance-Voltage (C-V) measurements. These techniques provide critical insights into the charge transport mechanisms, built-in potential, doping profiles, barrier heights, and the presence of interface states within the junction region.

Current-Voltage (I-V) Characteristics

I-V characteristics describe the relationship between the current flowing through a junction and the applied voltage. For a typical p-n junction or Schottky barrier diode in GaAs, the I-V curve exhibits rectifying behavior, allowing significant current flow under forward bias and minimal current flow under reverse bias.

Under forward bias, the current in GaAs junctions can be dominated by several mechanisms depending on the voltage range, temperature, and material quality. At low forward biases, generation-recombination current within the depletion region is often significant, particularly in materials with high defect densities. This mechanism is typically associated with an ideality factor (n) close to 2. As the forward bias increases, the diffusion current, arising from the injection and recombination of minority carriers in the quasi-neutral regions, becomes dominant, characterized by an ideality factor approaching 1 kaznu.kzcore.ac.uk. At higher forward voltages, series resistance effects can limit the current increase.

The forward current density (J) in a diode can often be described by the thermionic emission model, particularly for Schottky barriers and some p-n junctions under certain conditions: J = J₀ (exp(qV/nkT) - 1) where J₀ is the reverse saturation current density, q is the elementary charge, V is the applied voltage, n is the ideality factor, k is Boltzmann's constant, and T is the absolute temperature.

Research findings on GaAs p-n homojunctions have shown temperature-dependent I-V characteristics, with the ideality factor decreasing and the reverse saturation current density increasing with increasing temperature researchgate.net. For instance, one study on n-GaAs/p-GaAs homojunctions measured ideality factors decreasing from 4.38 to 1.70 and reverse saturation current densities increasing from 6.05 × 10⁻¹² to 4.26 × 10⁻¹⁰ A/cm² as temperature increased from 293 K to 413 K researchgate.net. This temperature dependence helps in understanding the dominant transport mechanisms.

In reverse bias, an ideal junction would show a very small, voltage-independent saturation current. However, real GaAs junctions often exhibit leakage currents that can be influenced by generation-recombination in the depletion region, tunneling, and surface leakage paths researchgate.netnasa.gov. The breakdown voltage under reverse bias is also a critical parameter, depending on the doping concentration and the junction profile ioffe.ru.

Studies on Schottky barrier diodes (SBDs) on GaAs also utilize I-V measurements to determine parameters like the Schottky barrier height (Φb) and ideality factor researchgate.netresearchgate.networktribe.com. Non-ideal I-V behavior, with ideality factors greater than unity, is commonly observed and can be attributed to factors such as series resistance, interface states, and barrier height inhomogeneities researchgate.networktribe.com. The barrier height extracted from I-V characteristics can show a temperature dependence researchgate.netresearchgate.net.

Capacitance-Voltage (C-V) Characteristics

C-V measurements involve measuring the junction capacitance as a function of the applied reverse voltage. This technique is particularly useful for determining the built-in potential (Vbi), the width of the depletion region (W), and the doping concentration profile within the semiconductor.

For an abrupt p-n junction or Schottky barrier, the relationship between capacitance (C) and reverse voltage (V) is given by: C⁻² = 2 (Vbi - V) / (qεsA²) where εs is the permittivity of the semiconductor, and A is the junction area. Plotting C⁻² versus V yields a straight line whose intercept on the voltage axis gives Vbi, and whose slope is inversely proportional to the doping concentration in the more lightly doped side of the junction dtic.mil.

C-V measurements on GaAs junctions allow for the determination of carrier concentrations. For example, the slope of the C⁻²-V curve for n⁺-GaAs/n-GaN heterojunctions has been used to estimate the donor concentration in the n-GaN epitaxial layer shigekawa-ocu.jp. Similarly, carrier concentrations in n-GaAs have been determined from the slope of the C²-V curve in nGaAs-nInSb heterojunctions, showing reasonable agreement with Hall measurements dtic.mil.

The built-in potential obtained from C-V measurements is related to the barrier height and the doping levels on both sides of the junction. Temperature-dependent C-V measurements can reveal how the built-in potential and depletion width change with temperature due to variations in carrier concentration and band structure researchgate.net. For instance, in a GaAs single-junction solar cell, as temperature increased from 100 K to 300 K, the junction capacitance at zero voltage (Cj0) and carrier concentration increased, while the depletion width and built-in potential decreased researchgate.net.

C-V characteristics can also be affected by interface states, particularly in heterojunctions or Schottky barriers worktribe.comshigekawa-ocu.jpscilit.com. The frequency dependence of C-V measurements can provide information about the density and energy distribution of these interface states worktribe.comscilit.com. Studies on GaAs-metal Schottky barriers have shown deviations from the linear C⁻²-V dependence at forward voltages approaching the flat-band voltage, and this "knee" in the Mott-Schottky plot has been explained in relation to the forward current and interface states scilit.com.

Research on GaAs/Si heterojunctions formed by annealing has shown changes in the apparent intercept voltage from C-V measurements, suggesting atomic restructuring at the interface aip.org. In GaAs/GaN heterojunctions, C-V characteristics have been used to determine the conduction band discontinuity and estimate the interface states density shigekawa-ocu.jp.

Table 1 summarizes some representative data points and findings from research on the electrical characteristics of different GaAs-based junctions.

Table 1: Representative Electrical Characteristics of GaAs-Based Junctions

Junction TypeTemperature Range (K)Ideality Factor (n)Reverse Saturation Current Density (A/cm²)Built-in Potential (V)Barrier Height (eV)NotesSource
n-GaAs/p-GaAs Homojunction293–4134.38 to 1.706.05 × 10⁻¹² to 4.26 × 10⁻¹⁰--n decreases, J₀ increases with temperature. researchgate.net
Au/n-GaAs Schottky Diode80–4001.51–1.78 (RT)--0.88–1.14 (RT, I-V)Non-ideal behavior, Φb (I-V) increases with temperature. researchgate.net
Au/n-GaAs Schottky Diode80–4801.01 to 10.641×10⁻³² to 5×10⁻⁷-0.46 to 1.03n decreases, I_s increases with temperature. Φb shows abnormal trend. researchgate.net
n⁺-GaAs/n-GaN HeterojunctionRoom Temperature---0.63 (conduction band discontinuity)Interface states density ~1.5×10¹⁴ cm⁻²eV⁻¹. shigekawa-ocu.jp
p-Si/n-GaAs HeterojunctionRoom Temperature--1.60.6 (conduction band discontinuity)Turn-on voltage lower than expected (0.38 V). shigekawa-ocu.jp
Zn-GaAs p-n Homojunction--Appreciable generation-recombination currents.--Formed by ion implantation. nasa.gov
Planar GaAs Lateral p-n Junction-2.15 and 3.75---Recombination and diffusion currents dominant at high bias. researchgate.net

The combined analysis of I-V and C-V characteristics is essential for a comprehensive understanding of GaAs junction properties, enabling the optimization of device performance for various applications, including high-speed electronics, optoelectronics, and solar cells.

Computational and Theoretical Modeling of Gallium Arsenide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used first-principles computational method for studying the electronic structure and properties of materials, including GaAs. researchgate.netscirp.org DFT calculations provide a robust framework for investigating various aspects of GaAs, from its fundamental electronic and structural characteristics to the behavior of defects. aip.org

First-Principles Calculations of Electronic Band Structure and Density of States

First-principles calculations based on DFT are extensively used to determine the electronic band structure and density of states (DOS) of GaAs. aip.orgresearchgate.netscirp.orgresearchgate.net These calculations reveal the arrangement of electron energy levels within the material, which dictates its electrical and optical properties. Studies have investigated the electronic properties of different phases of GaAs, including the common zinc-blende structure and high-pressure phases like Cmcm. researchgate.net DFT calculations using various approximations for the exchange-correlation potential, such as Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), have been employed to compute band structures and DOS. aip.orgscirp.orgresearchgate.net

The electronic band structure of GaAs in its zinc-blende phase indicates that it is a direct band gap semiconductor. researchgate.net Calculated band gap values can vary depending on the specific DFT functional and computational parameters used, but they generally aim to reproduce or understand the experimentally observed direct band gap of approximately 1.42 eV at 300 K. wikipedia.orgresearchgate.net The density of states analysis provides information about the contributions of different atomic orbitals (Ga 4s, 4p, As 4s, 4p) to the valence and conduction bands, highlighting the covalent bonding characteristics in GaAs due to orbital hybridization. aip.orgresearchgate.netresearchgate.net

DFT studies have also explored the electronic structure of GaAs surfaces and low-dimensional structures like nanowires and 2D GaAs, showing how dimensionality and surface reconstructions can influence the band structure and introduce metallic or semiconducting behavior. americanelements.comworldscientific.comscielo.org.mx

Prediction of Structural Stability and Phase Transitions

DFT is a valuable tool for predicting the structural stability of different GaAs phases and investigating pressure-induced phase transitions. researchgate.netresearchgate.netaps.org At ambient conditions, GaAs crystallizes in the zinc-blende structure. wikipedia.orgaps.org Under high pressure, GaAs undergoes structural transformations to denser phases. researchgate.netresearchgate.netaps.org

First-principles calculations have been used to determine the transition pressures between different phases, such as the transition from the zinc-blende (ZB) structure to the orthorhombic Cmcm structure. researchgate.netresearchgate.netaps.org Theoretical predictions for the ZB to Cmcm transition pressure in GaAs vary depending on the computational approach and approximations, but they are generally compared with experimental data from techniques like Raman spectroscopy and X-ray diffraction. researchgate.netresearchgate.netaps.org For instance, DFT calculations using the SCAN functional have shown good agreement with experimental transition pressures for the ZB to Cmcm transition in GaAs, predicting a value around 17.1 GPa, close to experimental observations around 17 GPa. aps.org Other studies using LDA and PBE functionals have predicted lower transition pressures. aps.org The stability of other high-pressure phases, such as the rocksalt structure, has also been investigated using DFT. researchgate.netaps.org

Calculation of Phonon Frequencies and Vibrational Properties

DFT enables the calculation of phonon frequencies and vibrational properties of GaAs, which are crucial for understanding its thermal conductivity, electron-phonon interactions, and spectroscopic characteristics like Raman spectra. researchgate.netnih.govuni-hamburg.deresearchgate.net First-principles calculations can determine the phonon dispersion curves, which describe how the frequency of lattice vibrations varies with wavevector, and the phonon density of states. uni-hamburg.de

Studies have used DFT to calculate the vibrational frequencies of both bulk GaAs and small GaAs clusters. researchgate.netnih.govresearchgate.net These calculated frequencies can be compared with experimental data obtained from techniques like Raman spectroscopy to validate the theoretical models and gain insights into the vibrational modes present in the material, including those associated with defects or amorphous regions. researchgate.netnih.govresearchgate.net For example, calculated vibrational frequencies for GaAs clusters have shown good agreement with experimental Raman spectra of GaAs nanowires and glassy GaAs. researchgate.netnih.govresearchgate.net The accuracy of calculated phonon dispersions is dependent on the DFT functional used, with some functionals like LDA providing a relatively accurate spectrum for GaAs. acs.org

Determination of Defect Formation Energies and Migration Barriers

Understanding the behavior of intrinsic point defects (vacancies and interstitials) and impurities is vital for controlling the electrical and optical properties of GaAs. DFT is a primary method for calculating defect formation energies and migration barriers. aip.orgosti.govaip.orgnih.govarxiv.org

Defect formation energy calculations determine the energy required to create a specific defect in the crystal lattice, which influences the equilibrium concentration of defects. aip.orgosti.govaip.org DFT studies have investigated the formation energies of various defects in GaAs, including gallium vacancies (VGa), arsenic vacancies (VAs), and interstitials (Gai, Asi), considering different charge states. aip.orgosti.govaip.orgarxiv.org These calculations help identify the most energetically favorable defects under different conditions (e.g., Ga-rich or As-rich). aip.org

Migration barrier calculations determine the energy required for a defect to move from one lattice site to another. aip.orgosti.govaip.orgnih.govarxiv.org These barriers are critical for understanding defect diffusion and its impact on material degradation and dopant profiles. DFT calculations, often combined with methods like the climbing image nudged elastic band (CI-NEB) method, are used to find the minimum energy path and the saddle point energy for defect migration. osti.gov Studies have calculated migration barriers for vacancies and interstitials in GaAs, providing insights into their mobility within the crystal. osti.govaip.orgnih.govarxiv.org For instance, migration activation energies for various vacancy charge states in GaAs have been reported to be larger than 1.35 eV. osti.gov Mobile interstitials, particularly arsenic interstitials, play a significant role in defect dynamics in GaAs. arxiv.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are another powerful computational technique used to study the time-dependent behavior of atoms and molecules. researchgate.networldscientific.com In the context of GaAs, MD simulations are employed to investigate dynamic processes such as atomic diffusion, lattice dynamics, and the effects of temperature and pressure on the material structure. researchgate.networldscientific.comarxiv.orgresearchgate.netaalto.fi Unlike static DFT calculations, MD allows for the simulation of atomic motion and the evolution of the system over time. worldscientific.comarxiv.org

Investigation of Atomic Diffusion and Lattice Dynamics

MD simulations are particularly useful for investigating atomic diffusion processes in GaAs, both in the solid and liquid states. researchgate.netarxiv.orgresearchgate.netaalto.fi By simulating the motion of individual atoms over time, MD can provide insights into diffusion mechanisms and calculate diffusion coefficients at different temperatures. researchgate.netarxiv.org

Studies have used MD simulations to examine self-diffusion in GaAs, which is the movement of Ga and As atoms within the GaAs lattice. arxiv.orgresearchgate.net These simulations can help identify the dominant diffusion mechanisms, such as vacancy-mediated diffusion, and calculate the associated diffusion constants. arxiv.orgresearchgate.net For example, ab initio molecular dynamics simulations have been used to investigate gallium self-diffusion mediated by gallium vacancies, showing good agreement with experimental results from interdiffusion experiments in GaAs heterostructures. arxiv.org

Simulation of Growth Processes and Surface Reconstruction

Simulating the growth processes of GaAs, such as Molecular Beam Epitaxy (MBE) and Chemical Vapor Deposition (CVD), is essential for controlling material quality and desired structures. These simulations often focus on the atomic-scale kinetics of deposition and the resulting surface reconstructions. Monte Carlo models have been used to simulate the MBE growth of As-stabilized GaAs(001) surfaces, incorporating atomistic details of the bilayer growth cycle and capturing features observed in experimental scanning tunneling microscopy studies capes.gov.br. Despite the complexity of reconstructed unit cells, these simulations can incorporate atomistic growth model details without significantly increased computational demands compared to simulations that neglect reconstruction capes.gov.br.

Molecular dynamics (MD) simulations are also employed to simulate the motion of atoms during growth, providing insights into surface reconstruction and defect formation worldscientific.comresearchgate.net. These simulations require accurate inter-particle potential laws for covalently bonded crystals like GaAs worldscientific.com. Studies have investigated the anisotropic growth process and structural defects during the directional solidification of GaAs using MD simulations, analyzing changes in crystal structure and the formation of dislocations and twins based on different crystal orientations researchgate.net.

Surface reconstruction is a critical aspect of GaAs growth, influencing subsequent layer deposition. Different reconstruction phases exist on GaAs(001) surfaces depending on conditions like temperature and arsenic pressure, with the phase being a particularly stable structure at certain arsenic coverages researchgate.net. Computational methods, including ab initio pseudopotential calculations, are used to study these reconstructions researchgate.net. Simulations of GaAs growth and surface recovery have also been performed using Monte Carlo methods, analyzing the kinetics of gallium and arsenic on the surface and comparing results with experimental techniques like reflection high-energy electron diffraction (RHEED) aps.org.

Quantum Mechanical Approaches Beyond DFT

While DFT is a powerful tool, its limitations, particularly in accurately predicting band gaps and excited-state properties, necessitate the use of more advanced quantum mechanical methods for a comprehensive understanding of GaAs.

GW Approximation for Quasiparticle Band Gaps

The GW approximation is a many-body perturbation theory method used to calculate quasiparticle band gaps, which are the energies required to add or remove an electron from a system. Unlike DFT, the GW approximation accounts for the screening of the electron-electron interaction. For GaAs, GW calculations provide more accurate band gap predictions compared to standard DFT functionals like LDA or GGA, which typically underestimate the gap arxiv.orgaps.orgaps.orgresearchgate.net.

Studies using quasiparticle self-consistent GW calculations have investigated the band structure of both wurtzite and zinc-blende GaAs, including the effects of strain aps.orgaps.org. These calculations have shown that the band gap difference between these phases is sensitive to parameters like lattice constant and k-point convergence aps.orgaps.org. The GW approximation can provide excellent agreement with experimental band gap values for zinc-blende GaAs aps.org.

Bethe-Salpeter Equation (BSE) for Optical Excitations

The Bethe-Salpeter Equation (BSE) is a Green's function-based approach used to describe optical excitations in solids, including excitonic effects arxiv.orgresearchgate.netaps.orgfrontiersin.org. Excitons, which are bound electron-hole pairs, play a significant role in the optical properties of semiconductors like GaAs aps.org. While the BSE is computationally demanding, it provides accurate optical absorption spectra that are in good agreement with experimental results arxiv.orgresearchgate.netfrontiersin.org.

Solving the BSE for periodic crystals can be computationally intensive, particularly due to the requirement for dense k-point sampling to achieve converged spectra arxiv.orgresearchgate.netfrontiersin.org. To address this, techniques like the double-grid method coupled with Wannier interpolation have been developed to speed up the solution process, making BSE calculations more feasible for materials like GaAs arxiv.orgfrontiersin.org. These methods utilize a coarse k-grid to manage computational cost while employing a denser fine k-grid to capture excitonic effects frontiersin.org.

Multiscale Modeling Approaches

Multiscale modeling integrates simulations and theoretical methods that operate at different length and time scales to provide a more complete picture of material behavior and device performance. This is particularly relevant for complex processes like material growth and device operation in GaAs.

Integration of Atomic-Scale Simulations with Mesoscale Models

Integrating atomic-scale simulations, such as Molecular Dynamics (MD) and Kinetic Monte Carlo (KMC), with mesoscale models allows researchers to bridge the gap between fundamental atomic interactions and larger-scale phenomena. Atomic-scale simulations can provide crucial parameters and insights, such as defect production and migration mechanisms, which can then be used as input for mesoscale models mobilityengineeringtech.com.

For example, fundamental mechanisms and knowledge gained from atomic- and meso-scale simulations can be incorporated into rate-diffusion theories to calculate the distribution of point defects in layered structures, which is important for understanding radiation degradation in GaAs-based devices mobilityengineeringtech.com. This integration allows for the development of multi-timescale theories to study complex processes that occur over a wide range of time scales mobilityengineeringtech.com. Tools like LAMMPS are flexible simulation tools that can be used for particle-based modeling at atomic, mesoscale, and continuum scales, facilitating multiscale studies osti.gov.

Predictive Modeling for Material Design and Optimization

Predictive modeling, often utilizing multiscale approaches and advanced computational techniques, is increasingly used for designing and optimizing GaAs-based materials and devices with desired properties. By accurately simulating material behavior under various conditions, researchers can explore different material compositions, structures, and growth parameters computationally before conducting experiments.

Predictive computational platforms based on quantum mechanics, such as first-principles density-matrix dynamics methods, are being developed to assess material properties relevant for applications like spintronics, enabling the rational design of new materials wisc.edu. While GaAs itself has strong spin-orbit coupling but a short spin lifespan, predictive modeling can help identify strategies to manipulate material properties to enhance performance wisc.edu.

Modeling and simulation are also critical for optimizing the design parameters of GaAs-based devices like solar cells and transistors calstate.eduzenodo.org. For instance, simulations are used to optimize the design parameters of multi-junction solar cells incorporating GaAs layers to increase energy conversion efficiency zenodo.org. Machine learning techniques are also being integrated with multiscale simulations to facilitate the design of novel materials and devices, such as two-dimensional nanomaterials-based tunnel field-effect transistors, where III-V materials like indium gallium arsenide are important aip.org. Predictive modeling can also be applied to optimize crystal growth processes, such as the Liquid Encapsulated Czochralski (LEC) method for GaAs single crystals, by analyzing the relationships between growth parameters and crystal quality using techniques like decision tree algorithms mdpi.com.

Advanced Optoelectronic and Electronic Applications Materials Science Focus

High-Frequency Electronic Devices: Materials Aspect

The superior electronic properties of Gallium Arsenide make it an ideal material for devices operating at high frequencies, often in the microwave and millimeter-wave ranges. numberanalytics.com Compared to silicon, GaAs boasts significantly higher electron mobility and saturated electron velocity, which allows transistors to function at frequencies exceeding 250 GHz. nanografi.comwikipedia.org Furthermore, GaAs devices tend to generate less electronic noise, particularly at high frequencies, a crucial advantage for sensitive receivers and amplifiers. wikipedia.orgcsfusion.org Its wider energy bandgap also contributes to better performance at elevated temperatures compared to silicon-based devices. anysilicon.com

Key Material Properties of GaAs for High-Frequency Applications:

High Electron Mobility: Allows for faster electron transit times, enabling higher operational frequencies. electromina.comnumberanalytics.com

High Saturated Electron Velocity: Contributes to high-speed device performance. csfusion.org

Wide Direct Bandgap: Enables high-temperature operation and efficient light emission. wikipedia.org

Semi-Insulating Substrate: The high resistivity of pure GaAs provides excellent device isolation, reducing parasitic capacitance and simplifying circuit integration. wikipedia.organysilicon.com


Interactive Data Table: Comparison of Key Electronic Properties

PropertyGallium Arsenide (GaAs)Silicon (Si)Unit
Electron Mobility (at 300K)~8500-9000~1400cm²/ (V·s)
Bandgap (at 300K)1.4241.12eV
Bandgap TypeDirectIndirect-
Intrinsic Resistivity10⁷ - 10⁹~2.3 x 10⁵Ω·cm
Saturated Electron Velocity~2.0 x 10⁷~1.0 x 10⁷cm/s

The material properties of GaAs are central to the design of high-performance transistors like Metal-Semiconductor Field-Effect Transistors (MESFETs) and High Electron Mobility Transistors (HEMTs).

MESFETs: The design of a GaAs MESFET leverages the high electron mobility of the material for the conducting channel. A Schottky barrier gate (a metal-semiconductor junction) is used to modulate the channel's conductivity. The availability of high-quality, semi-insulating GaAs substrates is critical as it provides natural isolation between devices on a chip, simplifying fabrication and reducing parasitic effects. wikipedia.organysilicon.com

HEMTs: HEMTs represent a more advanced materials design, utilizing a heterojunction—a junction between two different semiconductor materials. wikipedia.org A common HEMT structure involves a layer of aluminum gallium arsenide (AlGaAs) grown on top of a pure GaAs layer. wikipedia.org The difference in bandgap energies between AlGaAs and GaAs creates a quantum well at the interface. Electrons from the doped, wider-bandgap AlGaAs layer fall into this well, forming a two-dimensional electron gas (2DEG). These electrons can move with extremely high mobility and are spatially separated from their donor atoms, which significantly reduces scattering and allows for exceptionally high-speed and low-noise operation. wikipedia.org The precise control over layer thickness and composition, often achieved through techniques like Molecular Beam Epitaxy (MBE) or Metal-Organic Chemical Vapor Deposition (MOCVD), is paramount for HEMT performance.

Gallium Arsenide is a preferred substrate for Monolithic Microwave Integrated Circuits (MMICs), which are used extensively in mobile phones, satellite communications, and radar systems. samaterials.comcompoundsemiconductor.net The key material property for this application is the semi-insulating nature of undoped GaAs substrates. anysilicon.com

This high resistivity (often exceeding 10⁷ Ω·cm) provides several advantages:

Inherent Device Isolation: It naturally isolates active devices (like transistors and diodes) and passive components (like inductors and capacitors) fabricated on the same chip, eliminating the need for complex isolation structures required with conductive substrates like silicon. wikipedia.org

Low Parasitic Capacitance: The insulating substrate minimizes unwanted capacitance between components and interconnects, which is critical for maintaining performance at high microwave frequencies. wikipedia.org

Integration of Passive Elements: The low-loss characteristics of the GaAs substrate allow for the efficient integration of high-quality passive components directly onto the chip.

These substrate properties allow for the creation of compact, high-performance circuits where all active and passive elements are integrated on a single piece of GaAs, hence the term "monolithic." csfusion.org

The ability to create high-quality heterostructures with materials like AlGaAs makes GaAs an excellent platform for exploring quantum phenomena. By growing atomically thin layers of GaAs sandwiched between layers of a wider-bandgap material like AlGaAs, a "quantum well" is formed.

In these quantum wells, the movement of electrons and holes is restricted in one dimension, leading to quantized energy levels—a phenomenon known as quantum confinement. The energy levels, and thus the optical and electronic properties of the structure, can be precisely tuned by controlling the thickness of the GaAs well layer. This principle is the foundation for many advanced devices, including quantum well lasers and modulators, where the emission wavelength or absorption characteristics are engineered by design.

A superlattice is a periodic structure composed of alternating thin layers of two or more different semiconductor materials. wikipedia.org These structures are grown epitaxially, meaning the crystal lattice of one layer aligns with the one below it. The near-perfect lattice match between GaAs and Aluminum Arsenide (AlAs) makes the AlGaAs/GaAs system particularly well-suited for creating high-quality superlattices with minimal strain. wikipedia.org

By creating a periodic potential, superlattices can modify the electronic band structure of the material, leading to unique properties not found in bulk semiconductors. These engineered properties are exploited in a variety of devices. For example, Indium Gallium Arsenide (InGaAs)/GaAs superlattices are used to create strained-layer quantum wells, which are essential for certain types of high-performance lasers. The intentional strain in the InGaAs layer modifies the band structure in a way that improves laser efficiency and reduces the threshold current required for lasing.

Quantum Devices: Exploration of Quantum Confinement Effects

Optoelectronic Devices: Materials Science and Device Physics

The most significant advantage of Gallium Arsenide for optoelectronics is its direct bandgap. electromina.comsputtertargets.net In a direct bandgap semiconductor, an electron at the bottom of the conduction band can recombine with a hole at the top of the valence band while conserving momentum, releasing the energy directly as a photon (light). This process is highly efficient. In contrast, silicon has an indirect bandgap, where a similar recombination requires the involvement of a third particle (a phonon, or lattice vibration) to conserve momentum, making light emission extremely inefficient. wikipedia.org This fundamental difference makes GaAs and its alloys the materials of choice for devices that generate light. csfusion.org

The high internal quantum efficiency of GaAs, stemming from its direct bandgap, is the cornerstone of its use in LEDs and laser diodes. csfusion.org

Material Efficiency: In these devices, an electric current injects electrons and holes into an active region. The efficiency of the device is determined by how many of these electron-hole pairs recombine radiatively (producing light) versus non-radiatively (producing heat). The direct bandgap of GaAs strongly favors radiative recombination, leading to high efficiency in converting electricity to light. electromina.comsputtertargets.net

Emission Control: The wavelength (color) of the emitted light is determined by the bandgap energy of the semiconductor material. Pure GaAs emits light in the infrared spectrum (~870 nm). However, by forming alloys, the bandgap can be precisely tuned. For instance, adding aluminum to create Aluminum Gallium Arsenide (AlGaAs) increases the bandgap, allowing for the emission of red light. This ability to engineer the bandgap through alloying is fundamental to emission control and allows for the fabrication of LEDs and lasers across a range of wavelengths. Furthermore, heterostructure designs, like the double heterostructure, are used to confine both the charge carriers (electrons and holes) and the light within a specific active region, dramatically increasing the efficiency and enabling the low threshold currents required for continuous-wave laser operation.

Photodetectors and Solar Cells: Absorption Characteristics and Efficiency Mechanisms

Gallium arsenide (GaAs) is a prominent material in the fabrication of high-efficiency photodetectors and solar cells due to its superior electronic and optical properties. As a direct bandgap semiconductor, GaAs can absorb and emit light more efficiently than indirect bandgap materials like silicon. spiedigitallibrary.orgethz.ch This characteristic means that a significantly thinner layer of GaAs, often just a few micrometers, is required to absorb the majority of incident sunlight, compared to the much thicker layers needed for silicon. spiedigitallibrary.org The absorption coefficient of GaAs increases sharply for photon energies greater than its bandgap (approximately 1.42 eV), allowing for effective absorption of the visible spectrum. ethz.ch

The high efficiency of GaAs-based solar cells is one of their most significant attributes. Single-junction GaAs solar cells have achieved record efficiencies, with some reports citing values as high as 29.1%. pv-tech.orgmdpi.com This superior performance stems from several factors, including high electron mobility, which allows for rapid transport of photo-generated charge carriers, and inherent resistance to heat and radiation, making them ideal for demanding applications like aerospace and satellite power systems. spiedigitallibrary.orgwaferworld.com Furthermore, researchers have achieved a remarkable conversion efficiency of 68.9% for a GaAs photovoltaic cell when exposed to monochromatic laser light, highlighting its exceptional capability in converting light to electricity under specific conditions. fraunhofer.dephotonics.com

The efficiency mechanism in GaAs solar cells is enhanced by several design strategies. The direct bandgap nature minimizes the need for phonon assistance in the photon absorption process, leading to a higher probability of electron-hole pair generation. ethz.ch Advanced fabrication techniques, such as growing thin epitaxial layers of high-quality GaAs and incorporating surface passivation layers of materials like Aluminum Gallium Arsenide (AlGaAs), reduce surface recombination losses. spiedigitallibrary.org Additionally, thin-film designs can promote photon recycling, where photons generated internally through radiative recombination are reabsorbed within the cell, further boosting efficiency. spiedigitallibrary.orgphotonics.com

Table 1: Reported Efficiencies of Gallium Arsenide (GaAs)-Based Solar Cells


Vertical-Cavity Surface-Emitting Lasers (VCSELs): Heterostructure Design

Gallium arsenide and its alloys are fundamental to the construction of Vertical-Cavity Surface-Emitting Lasers (VCSELs), particularly those operating in the near-infrared spectrum (e.g., 850 nm). The performance of a VCSEL is critically dependent on its heterostructure design, which is grown epitaxially on a GaAs substrate. berkeley.edubibliotekanauki.pl

A typical GaAs-based VCSEL structure consists of three main components: a bottom mirror, an active region (or cavity), and a top mirror. berkeley.edu The mirrors are Distributed Bragg Reflectors (DBRs), which are formed by stacking multiple pairs of quarter-wavelength-thick layers of materials with alternating high and low refractive indices. berkeley.eduosti.gov In GaAs-based systems, these layers are commonly made of AlxGa1-xAs alloys with different aluminum (Al) concentrations. For instance, a high-index layer might be composed of Al0.12Ga0.88As, while a low-index layer would have a higher Al content, such as Al0.90Ga0.90As. chalmers.se To achieve the high reflectivity (>99%) required for lasing, a significant number of pairs are needed—often 20-30 for the top DBR and 30-40 for the bottom DBR. berkeley.educhalmers.se

The active region, sandwiched between the DBRs, is typically a one-wavelength-thick optical cavity. osti.gov This region contains the gain medium, which usually consists of several strained quantum wells (QWs). bibliotekanauki.plchalmers.se For VCSELs emitting around 850 nm to 980 nm, the quantum wells can be made of materials like Gallium Arsenide (GaAs), Indium Gallium Arsenide (InGaAs), or Aluminum Gallium Arsenide (AlGaAs). chalmers.sediva-portal.org These QWs are embedded within higher bandgap AlGaAs cladding or barrier layers. berkeley.eduosti.gov The precise thickness and composition of the quantum wells and barriers are engineered to control the emission wavelength and gain characteristics of the laser. chalmers.se

To ensure efficient electrical injection and optical confinement, modern VCSEL designs incorporate an oxide aperture. This is created by selectively oxidizing a thin, high-aluminum-content AlGaAs layer (e.g., Al0.98Ga0.02As) located near the active region. osti.gov The resulting aluminum oxide is an electrical insulator and has a lower refractive index, which confines the current and the optical mode to the central region of the device, thereby lowering the threshold current and improving efficiency. bibliotekanauki.plosti.gov

Table 2: Typical Heterostructure Layers in an 850 nm GaAs-based VCSEL


Nanocrystal Architectures for Enhanced Optical Emission

Gallium arsenide nanocrystals, such as quantum dots (QDs) and nanowires, represent a class of materials where quantum confinement effects lead to unique and tunable optical properties. osti.gov When the dimensions of the semiconductor crystal are reduced to the scale of the exciton (B1674681) Bohr radius, the electronic energy levels become discrete, and the effective bandgap becomes size-dependent. osti.gov This allows for the engineering of the emission wavelength by controlling the size of the nanocrystal.

In GaAs/AlGaAs quantum dots, photoluminescence studies have demonstrated high optical quality with sharp excitonic emission lines. researchgate.netresearchgate.net The confinement of charge carriers within the dot leads to a blue shift in the luminescence peak compared to bulk GaAs, with the magnitude of the shift being dependent on the dot's diameter. researchgate.net This size-dependent emission has been utilized to tune the output over a spectral range by controlling the QD size during fabrication processes like droplet epitaxy. researchgate.net Furthermore, single-photon emission, a key requirement for quantum information technologies, has been demonstrated from individual GaAs quantum dots. researchgate.net

Vertically stacked layers of InAs QDs within a GaAs matrix are another important architecture. The thickness of the GaAs spacer layer between the QD layers plays a critical role in the electronic coupling between dots. bohrium.com For thin spacers, electronic wavefunctions can couple, leading to the formation of a "miniband" and shifting the emission to longer wavelengths, which is desirable for telecommunications. bohrium.com In some InAs/GaAs QD systems, room temperature photoluminescence has been observed extending beyond 1.55 μm. aip.org

Table 3: Properties of GaAs-based Nanocrystal Architectures


Photoconductive and Photosensitive Materials

Bistable Photoconductive Devices: Material Mechanisms

A unique application of gallium arsenide's photoconductive properties is in the development of bistable optically controlled semiconductor switches (BOSS). uic.eduminsky.aiumsystem.edu These devices can be switched ON (into a conductive state) and OFF (into a resistive state) using pulses of light at different wavelengths. The underlying material mechanism relies on the introduction of specific deep-level impurity centers within the GaAs bandgap. uic.eduminsky.ai

The BOSS concept has been demonstrated in semi-insulating GaAs that is co-doped with silicon and compensated with copper (GaAs:Si:Cu). spiedigitallibrary.orgresearchgate.net The copper doping introduces deep acceptor levels within the bandgap. The switching mechanism involves the following steps:

Closing (Switch ON): The switch is illuminated with a first laser pulse of a specific photon energy (e.g., corresponding to a wavelength of 1.06 μm). This light excites electrons from the valence band to the copper-related deep levels, or from these levels to the conduction band, creating a high-conductivity state known as persistent photoconductivity. researchgate.net This state remains even after the light source is removed.

Opening (Switch OFF): To turn the switch off, a second laser pulse with a longer wavelength (e.g., 2.13 μm) is applied. researchgate.net This lower-energy light excites electrons from the valence band to the now partially empty deep levels, a process known as photo-quenching. This effectively removes the free carriers from the conduction band, returning the material to its highly resistive state. minsky.airesearchgate.net

This optical control over conductivity allows for the development of high-power switches that can be closed and opened on sub-nanosecond timescales. researchgate.net Research has shown that these devices can hold off high electric fields (e.g., 20 kV/cm) and switch high current densities (up to 10 kA/cm²). minsky.ai

Charge Carrier Dynamics in Response to Optical Excitation

When gallium arsenide is illuminated by an ultrafast optical pulse with photon energy greater than its bandgap, a complex sequence of events unfolds on picosecond and femtosecond timescales. pnas.orgaip.org The initial absorption of photons generates a non-equilibrium population of hot charge carriers—electrons in the conduction band and holes in the valence band. aip.org

The subsequent dynamics are governed by several key processes:

Carrier-Carrier Scattering: Immediately following excitation, the hot carriers thermalize among themselves through carrier-carrier scattering, establishing a well-defined, albeit very high, carrier temperature. This process occurs on a timescale of tens to hundreds of femtoseconds. d-nb.info

Carrier-Phonon Scattering: The hot carriers then lose their excess energy to the crystal lattice by emitting phonons. This cooling process takes place on a timescale of a few picoseconds. d-nb.info

Intervalley Scattering: In GaAs, electrons with sufficient energy can scatter from the central Γ-valley to satellite valleys (L and X valleys) in the conduction band structure. This is a very efficient scattering mechanism that occurs within hundreds of femtoseconds and plays a significant role in high-field transport. d-nb.info

Recombination: Finally, the photo-excited electron-hole pairs recombine, returning the material to its equilibrium state. This can occur via radiative recombination (emitting a photon) or non-radiative recombination (e.g., through defect states). The bulk lifetime of carriers can vary, while surface recombination is also a significant factor, governed by a surface recombination velocity that can be influenced by surface states. aip.org

Field Screening: In the presence of an electric field, such as the built-in field in a surface-space-charge region, the photo-generated electrons and holes drift in opposite directions. This transport of charge screens the initial electric field, a process that can be directly observed on a sub-picosecond timescale. d-nb.info

Studies using time-resolved spectroscopy have shown that under high-intensity excitation, transient excitons can even be formed at room temperature, which then decay into free carriers on a sub-picosecond timescale. aip.org The specific dynamics, including decay times and scattering rates, are highly dependent on factors like doping concentration, excitation fluence, and the presence of surface and defect states. pnas.orgresearchgate.net

Integration with Heterogeneous Material Systems

The integration of gallium arsenide with other material systems, known as heterogeneous integration, is a key strategy for creating advanced microsystems that leverage the optimal properties of each material. This approach combines the high-speed and superior optical properties of III-V materials like GaAs with the mature, low-cost, and high-density processing of silicon (Si) complementary metal-oxide-semiconductor (CMOS) technology. universite-paris-saclay.frsemiconductor-digest.comiphy.ac.cn

One of the primary drivers for heterogeneous integration is to combine GaAs-based components, such as power amplifiers (PAs) and switches, with Si-based control circuitry on a single chip. semiconductor-digest.comiphy.ac.cn This is crucial for next-generation RF front-end modules (FEMs) for applications like 5G communications, as it allows for improved performance, higher functional density, and reduced size and cost compared to traditional chip-to-chip integration. semiconductor-digest.com Techniques such as wafer bonding are used to vertically stack processed GaAs device layers on top of a completed Si CMOS wafer. iphy.ac.cn

For photonic applications, integrating GaAs-based light sources (lasers, single-photon emitters) and waveguides with silicon-based platforms is a major area of research. optica.orgresearchgate.net For instance, GaAs waveguides containing quantum dots can be bonded onto a Si/SiO₂ substrate. optica.org This allows the high-performance GaAs quantum emitters to be coupled with low-loss silicon nitride (SiN) or other passive photonic circuits, paving the way for scalable quantum photonic integrated circuits (QPICs). optica.orgresearchgate.net Overcoming the lattice mismatch between GaAs and Si is a significant challenge for direct monolithic growth, but techniques like epitaxial lateral overgrowth are being developed to produce high-quality, defect-free GaAs crystals on silicon substrates. universite-paris-saclay.fr

Table 4: Examples of GaAs Integration with Heterogeneous Materials


Gallium Arsenide on Silicon (GaAs on Si): Epitaxial Growth Challenges and Solutions

The monolithic integration of Gallium Arsenide (GaAs) optoelectronics with mature Silicon (Si)-based electronics is a long-standing goal in materials science, promising to combine the superior optical properties of GaAs with the cost-effective and highly developed processing of Si. nih.govarxiv.orgdtic.mil However, the direct epitaxial growth of high-quality GaAs films on Si substrates is fraught with fundamental challenges that lead to the formation of performance-degrading crystal defects. arxiv.orgresearchgate.netescholarship.org

The primary obstacles arise from the inherent differences in the material properties of GaAs and Si. aip.org These include a significant lattice mismatch, a large disparity in thermal expansion coefficients, and the issue of growing a polar semiconductor (GaAs) on a non-polar one (Si). nih.govresearchgate.net

Key Challenges in GaAs on Si Epitaxy

Lattice Mismatch : There is a substantial ~4.1% lattice mismatch between GaAs and Si. nih.govcambridge.org This difference in the natural spacing of atoms forces the GaAs crystal to accommodate significant strain, leading to the generation of a high density of misfit dislocations at the interface to relieve this strain. cambridge.orgresearchgate.net These dislocations can propagate upwards through the epitaxial layer as threading dislocations (TDs), which are detrimental to device performance. nih.gov

Thermal Mismatch : GaAs has a thermal expansion coefficient that is much larger than that of Si. aip.orgdiemat.comuq.edu.au During the cooling process after high-temperature epitaxial growth, this difference causes considerable tensile stress in the GaAs film, which can lead to the formation of micro-cracks and further increase the dislocation density. arxiv.orgresearchgate.netresearchgate.net

Anti-Phase Domains (APDs) : GaAs has a zincblende crystal structure with two distinct atoms (Ga and As) in its basis, making it a polar semiconductor. Si, on the other hand, is a non-polar semiconductor. ust.hk When growing GaAs on a Si (001) surface, which can have atomic steps of single-layer height, regions can form where the atomic arrangement is reversed (e.g., Ga-Ga and As-As bonds form where Ga-As bonds should be). nih.govwikipedia.org These regions are known as anti-phase domains, and the boundaries between them, or anti-phase boundaries (APBs), act as defects that degrade electronic properties. nih.govnii.ac.jpaip.org

Table 1: Comparison of Material Properties: GaAs vs. Si This table summarizes the key physical properties of Gallium Arsenide and Silicon that contribute to the challenges in heteroepitaxial growth.

PropertyGallium Arsenide (GaAs)Silicon (Si)Consequence of Mismatch
Lattice Constant (at 300K)~5.653 Å~5.431 Å~4.1% lattice mismatch leads to high misfit dislocation density. nih.govcambridge.org
Coefficient of Thermal Expansion (CTE)~6.86 ppm/°C byu.edu~2.6 ppm/°C byu.eduLarge thermal stress during cooling causes cracks and defects. arxiv.orgresearchgate.net
Crystal StructureZincblende (Polar)Diamond (Non-polar)Growth on single-step surfaces can create Anti-Phase Domains (APDs). nih.govust.hk

Solutions and Mitigation Strategies

To overcome these challenges, researchers have developed a variety of sophisticated growth techniques and strategies.

Buffer Layers : A common approach is to grow an intermediate buffer layer between the Si substrate and the GaAs film. nih.gov Germanium (Ge) is often used because its lattice constant and thermal expansion coefficient are very similar to those of GaAs. nih.govaip.orgnycu.edu.tw However, this transfers the problem to growing a high-quality Ge layer on Si first. nycu.edu.tw Other innovative buffer layer systems include the use of Gallium Antimonide (GaSb) and Aluminum Antimonide (AlSb), which can promote the formation of interfacial misfit (IMF) arrays that confine dislocations to the interface rather than allowing them to propagate. arxiv.orgarxiv.org Graded buffer layers, such as those made of SiGe or InGaAs, gradually change the lattice parameter from that of Si to that of GaAs, which helps to manage the strain and reduce threading dislocations. nycu.edu.twnationalepitaxyfacility.co.uk

Miscut Substrates : To suppress the formation of APDs, Si substrates that are intentionally cut at a slight angle (miscut) of 2° to 6° from the (001) plane are widely used. nih.govust.hk This misorientation promotes the formation of double-atomic-layer steps on the Si surface during high-temperature annealing, providing a template that prevents the initiation of APDs. nih.govust.hk

Dislocation Filter Layers : Structures like strained-layer superlattices (SLSs), which consist of alternating thin layers of different materials (e.g., InGaAs/GaAs), can be inserted into the buffer. nih.gov The strain fields at the interfaces of the superlattice can bend propagating threading dislocations, forcing them to terminate at the layer edges instead of continuing to the surface. nih.govnationalepitaxyfacility.co.uk Quaternary alloys like InAlGaAs have also been shown to be effective dislocation filter layers. nationalepitaxyfacility.co.ukucl.ac.uk

Aspect Ratio Trapping (ART) : This technique involves growing GaAs in narrow trenches etched into the Si substrate. The threading dislocations that form at the GaAs/Si interface propagate upwards and terminate at the trench sidewalls, preventing them from reaching the top surface of the film. cardiff.ac.uk

Table 2: Defect Mitigation Strategies in GaAs on Si Epitaxy This table outlines the primary defects encountered during the epitaxial growth of GaAs on Si and the corresponding solutions developed to improve crystal quality.

Defect TypePrimary CauseCommon Solutions
Threading Dislocations (TDs)Lattice Mismatch (~4.1%) nih.govcambridge.orgBuffer Layers (Ge, SiGe, InGaAs), Strained-Layer Superlattices (SLS), Thermal Annealing. nih.govnycu.edu.twnationalepitaxyfacility.co.uk
Cracks / Wafer BowThermal Expansion Mismatch arxiv.orgresearchgate.netThick Graded Buffer Layers, Patterned Growth, Thermal Cycle Engineering. escholarship.orgresearchgate.net
Anti-Phase Domains (APDs)Polar-on-Nonpolar Growth nih.govust.hkMiscut Si Substrates (2°-6° off-axis), Aspect Ratio Trapping (ART), APD Self-Annihilation. nih.govarxiv.orgnii.ac.jp

Heterojunction Formation and Interface Engineering

A heterojunction is the interface formed between two different semiconductor materials. syamaprasadcollege.in In the context of Gallium Arsenide, heterojunctions are fundamental to a vast array of high-performance electronic and optoelectronic devices. electronicsforu.comresearchgate.net The precise control of the properties of this interface—a practice known as interface engineering—is critical for optimizing device performance by modulating charge transport, reducing current leakage, and engineering the electronic band structure. nih.govresearchgate.net

The formation of a heterojunction, such as between GaAs and Aluminum Gallium Arsenide (AlGaAs), creates a discontinuity in the energy bands of the materials. syamaprasadcollege.in When an n-type AlGaAs layer is grown on a non-doped GaAs layer, electrons from the wider-bandgap AlGaAs migrate into the narrower-bandgap GaAs. syamaprasadcollege.inscielo.org.co These electrons become confined in a thin layer at the interface, forming a triangular potential well. This creates a highly mobile channel of electrons known as a two-dimensional electron gas (2DEG), which is the basis for the High Electron Mobility Transistor (HEMT). scielo.org.co

Interface engineering allows for the deliberate manipulation of these junctions to achieve desired characteristics. nih.govresearchgate.netfraunhofer.de This can be accomplished through several methods:

Insertion of Buffer/Dielectric Layers : Introducing a thin intermediate layer at the heterojunction interface can profoundly alter the device's properties. For instance, inserting a thin Magnesium Oxide (MgO) dielectric layer into a Zinc Oxide (ZnO)/GaAs heterojunction can effectively reduce leakage current and modify the band alignment to control carrier recombination pathways. nih.govresearchgate.netoptica.org

Interface Composition Control : In heterovalent junctions (between materials with different valencies), the local atomic composition at the interface can be modified to create a local dipole. This dipole can be used to tune the band offsets between the two semiconductors. dtic.mil For example, fabricating thin heterovalent interface layers has been shown to successfully modify the band offsets in AlAs/GaAs systems. dtic.mil

Surface Treatment and Cladding : Optimizing the quality of the junction interface can be achieved by surface treatments or by cladding one of the materials. In a ZnO microwire/p-GaAs device, cladding the ZnO wire with a silver nanolayer was found to reduce the turn-on voltage and increase current injection efficiency by improving the physical and electronic contact at the junction. nih.govoptica.org

Grafting and Bonding : For material systems with extreme lattice and thermal mismatches where direct epitaxy is impractical, such as GaAs and diamond, heterojunctions can be formed by advanced transfer and bonding techniques. aip.org This "grafting" approach allows for the creation of novel heterojunctions, like an AlGaAs/GaAs/diamond structure, for applications in high-power electronics. aip.org

The ability to engineer these interfaces provides a powerful tool for designing and fabricating advanced semiconductor devices with tailored electronic and optical properties, pushing the performance limits of technologies ranging from lasers to high-frequency transistors. dtic.milphotonics.com

Table 3: Examples of Gallium Arsenide Heterojunction Systems This table provides examples of different heterojunctions involving Gallium Arsenide, highlighting the materials used and their primary applications.

Heterojunction SystemKey Feature / PrinciplePrimary Applications
AlGaAs / GaAs Formation of a 2D Electron Gas (2DEG) due to bandgap difference. scielo.org.coHigh Electron Mobility Transistors (HEMTs), Heterojunction Bipolar Transistors (HBTs), Lasers. researchgate.netscielo.org.co
InAs / GaAs Formation of quantum dots due to strain from lattice mismatch.Quantum Dot Lasers, Photodetectors. arxiv.org
ZnO / GaAs Combination of a wide-bandgap oxide with GaAs.Near-Infrared Light-Emitting Diodes (LEDs), UV Photodetectors. nih.govoptica.org
GaAs / Diamond Integration of GaAs with an ultrawide-bandgap material via grafting. aip.orgHigh-Power and High-Frequency Electronics (e.g., HBTs). aip.org
GaSb / GaAs Used as a buffer system for growth on Si and in axial nanowire heterostructures. arxiv.orgacs.orgO-band lasers on Si, Nanowire devices. arxiv.orgacs.org

Surface Chemistry and Interface Phenomena of Gallium Arsenide

Surface Reconstruction and Passivation Strategies

The termination of the bulk crystal structure at the surface leaves atoms with unsatisfied or "dangling" bonds. These surface atoms often rearrange into new, lower-energy configurations, a process known as surface reconstruction. These reconstructions, which vary with temperature and surface stoichiometry, lead to the formation of electronically active surface states. nasa.govuam.es These states, arising from structural defects and dangling bonds, can trap charge carriers, acting as recombination centers that degrade device performance. nasa.govfastercapital.com

To mitigate these detrimental effects, surface passivation is employed. The primary goal of passivation is to satisfy the dangling bonds at the surface, thereby reducing the density of surface states and rendering the surface more chemically stable and inert. uam.eschalcogen.ro A variety of strategies have been developed to achieve this.

Common passivation techniques include:

Chalcogenide Passivation: Treatment with sulfur-containing compounds like ammonium (B1175870) sulfide (B99878) ((NH₄)₂S) or phosphorus pentasulfide (P₂S₅) is a well-known and effective method. chalcogen.ronih.gov Sulfur atoms bond to both gallium and arsenic, filling dangling bonds and forming a protective layer that significantly reduces further oxidation. nih.govresearchgate.net Similarly, selenium can be used to form a stable gallium selenide-like overlayer. uam.es

Nitridation: Wet-chemical nitridation using solutions like hydrazine (B178648) sulfide can form a stable gallium nitride (GaN) monolayer on the GaAs surface. nih.gov This layer effectively protects the crystal against oxidation for extended periods and reduces both electron and hole trapping rates. nih.gov

Dielectric Deposition: Thin films of materials like silicon nitride (SiNₓ) or aluminum oxide (Al₂O₃) can be deposited using methods such as plasma-enhanced chemical vapor deposition (PECVD) or atomic layer deposition (ALD). fastercapital.comwikipedia.org ALD, in particular, allows for the precise deposition of high-quality dielectric layers that can effectively passivate the surface. fastercapital.com

Epitaxial Growth: Growing a thin, lattice-matched layer of a wider bandgap semiconductor, such as aluminum gallium arsenide (AlGaAs) or indium gallium phosphide (B1233454) (InGaP), on the GaAs surface can effectively passivate it by moving the vulnerable interface away from the active region of the device. nih.govresearchgate.net

Silicon Interface Control Layer (ICL): This technique involves growing an ultrathin layer of silicon between the GaAs and a dielectric passivation layer. The Si layer accommodates the transition from the III-V semiconductor to the oxide dielectric, enabling a lower density of interface states. researchgate.net

Table 1: Summary of Gallium Arsenide Passivation Strategies

Passivation MethodChemicals/Materials InvolvedPrimary Mechanism and EffectReference
Sulfur PassivationAmmonium sulfide ((NH₄)₂S), Sodium sulfide (Na₂S), P₂S₅, AlkanethiolsForms stable Ga-S and As-S bonds, satisfying dangling bonds and protecting against oxidation. Reduces surface state density. chalcogen.ronih.govresearchgate.net
Selenium PassivationSelenium (Se)Forms a stable, ordered gallium selenide-like overlayer, removing electronic states from the band gap. uam.es
NitridationHydrazine sulfideForms a protective GaN monolayer, providing long-term stability against oxidation and reducing charge trapping. nih.gov
Dielectric Deposition (ALD/PECVD)Aluminum oxide (Al₂O₃), Silicon nitride (SiNₓ)Coats the surface with a stable insulating film, reducing surface states. ALD is preferred for high-quality interfaces. fastercapital.com
Epitaxial CappingAlGaAs, InGaP, AlInPGrows a wide bandgap, lattice-matched semiconductor layer to confine carriers away from the defective surface. researchgate.net
Silicon ICLSilicon (Si)An ultrathin Si layer is inserted between GaAs and a dielectric to create a more electronically stable interface. researchgate.net

When a GaAs surface is exposed to air or an oxidizing environment, it immediately forms a complex and unstable native oxide layer. nih.govbeilstein-journals.org This layer is not a single, stable compound like SiO₂ but a mixture of various gallium and arsenic oxides (e.g., Ga₂O₃, As₂O₃, As₂O₅) and may also include elemental arsenic. beilstein-journals.orgresearchgate.net The native oxide of GaAs is physically unstable and can be corroded over time, degrading device performance. nih.gov

The oxidation process can be detrimental, leading to the formation of structural defects at the GaAs/oxide interface. researchgate.net The mechanism involves stress accumulation as the oxide layer grows, which can be released through the ejection of Ga atoms into the oxide, leaving vacancies at the interface. These vacancies can then be filled by neighboring atoms, potentially forming antisite defects. researchgate.net

Prevention of this uncontrolled oxidation is a primary driver for passivation. Nearly all passivation strategies are designed to either remove the native oxide and replace it with a more stable layer or to prevent its formation in the first place.

Wet Chemical Etching: Before passivation, the native oxide is typically removed using wet etchants. Acidic solutions (e.g., hydrochloric acid, sulfuric acid) or basic solutions (e.g., ammonium hydroxide) are commonly used. nih.gov

Stable Layer Formation: As described previously, techniques like sulfidation and nitridation create a new surface layer (e.g., Ga-S or Ga-N bonds) that is more resistant to subsequent oxidation compared to a bare GaAs surface. nih.govnih.gov A successful passivation treatment can prevent the reappearance of the oxide peak in spectroscopic analysis even after weeks of exposure to ambient conditions. nasa.gov

In-situ Capping: In advanced fabrication processes like molecular beam epitaxy (MBE), a protective cap, often made of amorphous arsenic, is deposited on the fresh epitaxial layer before it is exposed to air. This cap is later desorbed thermally in a vacuum chamber before subsequent processing steps. researchgate.net

Surface states are discrete electronic energy levels that exist within the bandgap of the semiconductor at its surface. nasa.gov On GaAs, these states are primarily caused by dangling bonds, surface reconstructions, and the presence of the disordered native oxide layer. nasa.govbeilstein-journals.org These states are highly detrimental to device performance for several key reasons:

Fermi-Level Pinning: The high density of mid-gap surface states effectively "pins" the Fermi level at a specific energy, regardless of the work function of a deposited metal or the doping of the semiconductor. nih.govbeilstein-journals.org This prevents the effective modulation of the surface potential, making it difficult to create high-quality Schottky barriers or the inversion layers necessary for MOSFETs.

Surface Recombination: Surface states act as efficient centers for the recombination of electron-hole pairs. fastercapital.com This non-radiative recombination process is a major loss mechanism in optoelectronic devices like solar cells and light-emitting diodes (LEDs), reducing their quantum efficiency. The rate of this loss is characterized by the surface recombination velocity (SRV), which passivation aims to reduce. nasa.gov

Charge Trapping and Transient Effects: Surface states can trap and de-trap charge carriers, often with slow time constants. This leads to undesirable transient effects in high-speed devices. nycu.edu.tw A notable example is the "gate lag" phenomenon in GaAs MESFETs, where the drain current responds slowly to changes in the gate voltage. This occurs because charge trapped in surface states in the ungated regions of the device modulates the channel depletion, causing a delayed current response. nycu.edu.tw

Oxidation Phenomena and Prevention Strategies

Adsorption and Reactivity on Gallium Arsenide Surfaces

The reactivity of the GaAs surface governs its interaction with various chemical species, a critical aspect during device fabrication (e.g., chemical vapor deposition, etching) and its long-term stability in different operating environments.

The GaAs surface readily interacts with a variety of gaseous species, often leading to dissociative adsorption where the gas molecule breaks apart upon bonding to the surface.

Arsine (AsH₃): Arsine is a primary precursor in metalorganic vapor-phase epitaxy (MOVPE) for GaAs growth. Studies show that arsine adsorbs dissociatively on the GaAs(001) surface even at low temperatures. It initially forms a dative bond to a surface gallium atom, followed by decomposition into AsH₂ or AsH fragments, with hydrogen transferring to surface arsenic sites. ucla.edu

Halogens (e.g., Br₂): Bromine gas also adsorbs dissociatively on the GaAs(110) surface at all temperatures, with bromine atoms bonding to both surface arsenic and gallium. At low temperatures, this can lead to the formation of etch products like AsBr₃ and GaBr₃. aps.org

Other Gases: The adsorption of other gases has also been studied. For instance, diethylzinc (B1219324) (DEZ), a p-type dopant precursor, dissociates on the GaAs(100) surface, leaving behind adsorbed zinc atoms and ethyl groups bonded to surface gallium. aip.org Nitrogen dioxide (NO₂) adsorption on Ga-rich GaAs(100) at low temperatures also leads to surface reactions. capes.gov.br

The environmental stability of GaAs is a significant concern. Exposure to ambient air leads to the aforementioned oxidation. In aqueous environments, the surface is prone to corrosion. The native oxides can dissolve, and due to their continuous reformation with oxygen present in the water, a slow etching process occurs. researchgate.net This instability can lead to the leaching of toxic arsenic species into the surrounding solution, with the rate of dissolution being highly dependent on factors like pH and the presence of oxidizing agents. researchgate.net Studies have shown that in oxic environments and under mildly alkaline conditions, the release of arsenic and gallium species is promoted. researchgate.net

Table 2: Interaction of Selected Gaseous Species with Gallium Arsenide Surfaces

Gaseous SpeciesGaAs SurfaceObserved Interaction / Reaction ProductsReference
Arsine (AsH₃)GaAs(001)Dissociative adsorption; forms dative bond to Ga, then decomposes to AsH₂ and AsH fragments. ucla.edu
Bromine (Br₂)GaAs(110)Dissociative adsorption; Br bonds to both As and Ga. Leads to formation of AsBr₃ and GaBr₃. aps.org
Diethylzinc (DEZ)GaAs(100)Dissociation below room temperature, forming adsorbed zinc atoms and surface ethyl-gallium complexes. aip.org
Nitrogen Dioxide (NO₂)GaAs(100)Adsorption and reaction on the surface at low temperatures. capes.gov.br

While often seen as a problem to be passivated, the reactive nature of the GaAs surface can be harnessed for catalytic applications and to enhance other chemical reactions.

Heterogeneous Catalysis: A notable example is the use of sulfur-terminated GaAs(001) as a substrate for an organopalladium catalyst used in the Mizoroki-Heck reaction, an important carbon-carbon bond-forming reaction. aip.org The high catalytic activity and stability of this system are attributed to the essential role of the Ga-S bonds at the interface, which effectively immobilize the palladium complex. aip.orgresearchgate.net The sulfur-terminated GaAs surface enhances the catalytic activity of the palladium, a phenomenon that is not observed on other substrates like silicon. aip.org

Gas Sensing: Thin oxide films grown on GaAs surfaces have been investigated for use as gas sensors. These sensors operate based on the catalytic oxidation of target gases, such as carbon monoxide (CO) and ammonia (B1221849) (NH₃), on the semiconductor oxide surface. mdpi.com The interaction of the gas with the surface changes the film's conductivity, allowing for electronic detection. The selectivity of the sensor can be tuned by controlling the operating temperature, as the catalytic oxidation of different gases occurs optimally at different temperatures. mdpi.com

Surface-Enhanced Reactions: The GaAs surface can be used as a platform for surface-enhanced phenomena. For example, silver nanoplates can be grown directly on a p-type GaAs substrate through a laser-driven galvanic reaction with a silver nitrate (B79036) solution. acs.org These silver nanostructures create highly localized electromagnetic fields, making the substrate active for Surface-Enhanced Raman Scattering (SERS), a technique that dramatically amplifies the Raman signal of molecules adsorbed on the surface. Additionally, p-type GaAs electrodes have been shown to enhance the electrochemical evolution of hydrogen. acs.org

Future Research Directions and Emerging Areas for Gallium Arsenide

Exploration of Novel Gallium Arsenide Derivatives and Alloys

The intrinsic properties of gallium arsenide can be significantly tailored by forming alloys with other elements. This approach opens up a vast landscape for creating new materials with customized electronic and optical characteristics for specific applications. Future research is focused on the synthesis and characterization of new ternary and quaternary alloys.

One area of intense research is the continued development of Aluminum Gallium Arsenide (AlGaAs) and Indium Gallium Arsenide (InGaAs) heterostructures. mdpi.com Advanced growth techniques like Metal-Organic Chemical Vapor Deposition (MOVPE) are being refined to create complex, multi-layered structures with ultra-thin layers and high crystalline quality. mdpi.com These heterostructures are fundamental for high-performance lasers, photodetectors, and high-electron-mobility transistors (HEMTs). samaterials.com Research is also exploring alloys like Gallium Nitride Arsenide (GaNAs) , which could offer new possibilities for optoelectronic devices. ethz.ch

A more unconventional approach involves creating novel composite materials. For instance, researchers have investigated the use of tin (Sn) as a flux to melt GaAs at lower temperatures, enabling the drawing of glass-clad crystalline GaAs-containing fibers. rsc.org This could lead to new types of in-fiber optoelectronic devices. rsc.org Another frontier is the integration of GaAs with ferromagnetic materials, such as in Fe3Si/GaAs heterostructures , which are promising for spintronic applications due to their efficient spin injection properties. eurekalert.org

Gallium Arsenide Derivative/Alloy Key Research Focus Potential Applications Relevant Findings
Aluminum Gallium Arsenide (AlGaAs) Growth of complex, multi-layered heterostructures with high repeatability. mdpi.comHigh-power lasers, epitaxially-integrated laser structures. mdpi.comMOVPE enables the growth of structures with multiple active regions for multi-wavelength emission. mdpi.com
Indium Gallium Arsenide (InGaAs) Integration in quantum wells for spintronic devices. uchicago.eduSpin-based transistors, opto-electronic devices, quantum computing. uchicago.eduUsed in light-emitting spintronic devices demonstrating electrical spin injection. uchicago.edu
Gallium Nitride Arsenide (GaNAs) Use as a spin filter in conjunction with other III-V materials. ethz.chSpintronics, photonics, quantum computing. ethz.chCan be used to control the electron spin of quantum dots remotely at room temperature. ethz.ch
GaAs-Sn Fibers Fabrication of crystalline semiconductor cores within glass fibers using a molten core drawing process. rsc.orgIn-fiber optoelectronic devices. rsc.orgTin acts as a flux to melt GaAs at temperatures compatible with glass drawing, enabling the creation of long, crystalline fibers. rsc.org
Fe3Si/GaAs Heterostructures Understanding and controlling heat transport and dynamic phenomena at the interface. eurekalert.orgSpintronic devices with high spin polarization. eurekalert.orgThe lattice constants of Fe3Si and GaAs are nearly identical, allowing for high-quality interfaces with minimal defects. eurekalert.org

Advanced Manufacturing and Large-Scale Production Techniques

Bringing the cost of GaAs devices down while increasing production volume is a critical goal for widespread adoption. Research in this area focuses on refining existing manufacturing processes and developing innovative, cost-effective techniques.

Advancements in epitaxial growth techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Molecular Beam Epitaxy (MBE) are central to producing high-quality, uniform GaAs wafers with fewer defects. lucintel.comseyfert.ptwaferworld.com The industry trend is moving towards larger wafer diameters, from 4-inch to 6-inch and even 8-inch, to increase yield and lower the cost per device. compoundsemiconductor.netgminsights.com Innovations in MOCVD and MBE systems are targeting higher throughput and greater automation to meet the scaling requirements of modern semiconductor fabrication facilities. seyfert.pt

Traditional bulk crystal growth methods like Liquid Encapsulated Czochralski (LEC) and Vertical Gradient Freeze (VGF) are also being continuously improved to enhance crystal quality and scalability. techsciresearch.com LEC is favored for producing large-diameter wafers with high crystal quality, while VGF offers better control over minimizing dislocations and impurities. techsciresearch.com

A significant area of research is the development of techniques to reduce substrate cost. One promising approach is the creation of high-quality InP layers on more affordable and robust GaAs substrates, creating InP-on-GaAs engineered substrates . compoundsemiconductor.net This leverages the mature GaAs manufacturing ecosystem to produce materials for long-wavelength optoelectronics at a lower cost. compoundsemiconductor.net Another innovative method involves a "peeling" technique where thin GaAs films are grown on a detachable germanium layer, allowing the expensive substrate to be reused, which could significantly cut production costs for devices like solar cells.

Manufacturing Technique Description Recent Advancements Impact on Production
MOCVD/MOVPE A chemical vapor deposition method using metalorganic precursors to grow epitaxial layers. aip.orgDevelopment of next-generation multi-reactor systems with higher throughput and automation. seyfert.ptosti.govEnables high-volume manufacturing of complex heterostructures for LEDs, lasers, and solar cells with high precision. mdpi.comaip.org
MBE An epitaxial growth method conducted in an ultra-high vacuum, where elements are deposited onto a substrate as molecular beams. waferworld.comImproved system design for higher purity and more precise control over layer thickness. waferworld.comIdeal for creating high-quality, abrupt interfaces in complex devices like quantum dots and spintronics. arxiv.org
LEC A method where a single crystal is pulled from a melt encapsulated by a liquid to prevent arsenic loss. techsciresearch.comScaling to larger wafer diameters (up to 8 inches) to increase throughput. compoundsemiconductor.nettechsciresearch.comReduces manufacturing costs and increases competitiveness for high-volume applications. techsciresearch.com
VGF A method where a crystal solidifies from a melt along a controlled temperature gradient in a vertical furnace. techsciresearch.comBetter control over the crystal growth environment, leading to minimal dislocations and higher purity. techsciresearch.comEssential for producing high-purity wafers required for high-frequency applications. techsciresearch.com
InP-on-GaAs Substrates Growing a high-quality Indium Phosphide (B1233454) (InP) layer on a less expensive Gallium Arsenide (GaAs) substrate. compoundsemiconductor.netAvailability of 4-inch and 6-inch wafers with performance comparable to bulk InP. compoundsemiconductor.netSignificantly reduces costs for long-wavelength optoelectronic devices by leveraging the GaAs supply chain. compoundsemiconductor.net

Integration in Quantum Computing and Spintronics (Material Foundation)

Gallium arsenide's unique electronic and optical properties make it a foundational material for exploring the futuristic realms of quantum computing and spintronics. Research in this area leverages the ability to control and manipulate individual electrons and their spins within GaAs-based nanostructures.

Quantum dots (QDs) , often referred to as "artificial atoms," are a key focus. These are nanoscale semiconductor structures that confine electrons in three dimensions. In GaAs, QDs can be created from materials like Indium Arsenide (InAs). stanford.edu They are highly promising as sources of single photons and entangled photon pairs, which are essential for photonic quantum information technology. optica.org Recent research has demonstrated the ability to create highly uniform GaAs QDs that emit single photons with high purity, a crucial step towards scalable photonic chips. idstch.com Scientists are also developing gate-controlled quantum dot circuits on specific crystallographic orientations of GaAs to improve the efficiency of converting quantum information from photons to electron spins. osaka-u.ac.jp

In the field of spintronics , which utilizes the spin of electrons in addition to their charge, GaAs heterostructures are a vital testbed. arxiv.org The goal is to create devices that are faster and more energy-efficient than traditional electronics. A significant challenge in GaAs is the interaction of electron spins with the nuclear spins of the gallium and arsenic atoms, which can lead to decoherence. arxiv.org However, researchers are developing techniques like dynamical decoupling to extend the coherence time of spin qubits in GaAs. arxiv.org Furthermore, heterostructures combining GaAs with ferromagnetic semiconductors, such as (Ga,Mn)As, are being explored to achieve efficient electrical spin injection at or near room temperature. uchicago.eduresearchgate.net

Emerging Area Role of Gallium Arsenide Key Research Findings & Goals Challenges
Quantum Computing Forms the basis for quantum dots (QDs) that can act as qubits. stanford.eduoptica.orgDemonstration of gate-defined quantum dots on (110)-oriented GaAs for efficient photon-to-spin conversion. osaka-u.ac.jp Development of uniform QDs for scalable photonic circuits. idstch.comDecoherence of electron spins due to interaction with nuclear spins in the GaAs lattice. arxiv.org
Spintronics Serves as a host material for manipulating and transporting electron spins. ethz.charxiv.orgDevelopment of p-type GaAs nanostructures with strong spin-orbit interactions. ethz.ch Fabrication of light-emitting spintronic devices using (Ga,Mn)As/GaAs heterostructures. uchicago.eduAchieving and maintaining spin polarization at room temperature; overcoming decoherence. researchgate.net
Quantum Communication GaAs QDs can generate single and entangled photons for secure communication. osaka-u.ac.jpDevelopment of GaAs QDs that can efficiently transfer quantum information between photons and electron spins. osaka-u.ac.jpScaling up the production of high-quality, identical QDs for complex quantum networks. idstch.com

Harnessing Gallium Arsenide for Energy Conversion and Storage (Beyond Solar Cells)

While GaAs is renowned for its high efficiency in solar cells, its properties are being explored for other energy-related applications, particularly in direct energy conversion and photocatalysis.

Thermoelectric energy conversion , which turns heat directly into electricity, is a promising area. Researchers have shown that the efficiency of heat-to-electricity conversion in GaAs microstructures can be significantly improved. sciencedaily.comasiaresearchnews.com By engineering a two-dimensional electron gas (2DEG) system within GaAs, it's possible to enhance the power factor of thermoelectric conversion. sciencedaily.com This could lead to applications in waste heat recovery from microelectronics, potentially powering the vast network of devices in the Internet of Things (IoT). asiaresearchnews.com Studies are also investigating the thermal properties of GaAs under high pressure, which could open new avenues for improving thermoelectric performance. jmst.org

Another significant research direction is photocatalytic hydrogen production . GaAs is a promising material for photoelectrochemical (PEC) cells, which use sunlight to split water into hydrogen and oxygen. acs.org Its tunable bandgap is well-suited for absorbing a large portion of the solar spectrum. acs.org A major challenge is the corrosion of GaAs in aqueous solutions. acs.org To overcome this, researchers are developing nanostructured photocathodes, such as GaAs nanowires protected by thin shells of materials like titanium dioxide (TiO2), and designing heterojunctions with GaAs quantum dots to improve stability and efficiency. acs.orgresearchgate.net

The potential for GaAs in energy storage is also beginning to be explored. While less direct than conversion, reclaimed GaAs components from electronics manufacturing could be repurposed for developing efficient energy storage systems, leveraging their high power density and fast charging capabilities. waferworld.com Furthermore, research into integrating GaAs solar cells with energy storage solutions like lithium-ion batteries is creating highly reliable and sustainable power systems. eszoneo.com

Application Area Principle of Operation Recent Research Highlights Future Outlook
Thermoelectric Conversion The Seebeck effect, where a temperature difference across the material creates a voltage.Enhanced power factor in GaAs 2D electron gas systems. sciencedaily.comasiaresearchnews.com Investigation of thermal conductivity under high pressure. jmst.orgDevelopment of miniaturized thermoelectric generators for waste heat recovery in microelectronics and IoT devices. sciencedaily.com
Photocatalytic Hydrogen Production Using light energy absorbed by GaAs to drive the chemical reaction of water splitting. acs.orgDevelopment of corrosion-resistant GaAs nanowire photocathodes with TiO2 protective shells. acs.org Design of GaAs QD/TiO2 heterojunctions for visible-light hydrogen evolution. researchgate.netCreating stable and efficient photoelectrochemical cells for large-scale, clean hydrogen fuel production. researchgate.netacs.org
Energy Storage Systems Integration with storage technologies; potential use of reclaimed materials. waferworld.comCombining high-efficiency GaAs solar cells with lithium-ion batteries for reliable power. eszoneo.comExploring the use of reclaimed GaAs components to create high-power-density storage solutions. waferworld.com

Overcoming Current Limitations and Enhancing Performance for Next-Generation Technologies

For gallium arsenide to be more widely adopted in next-generation technologies, several inherent limitations must be addressed. Current research is heavily focused on innovative solutions to enhance its performance, reliability, and cost-effectiveness.

A primary challenge is the high cost of GaAs wafers compared to silicon. globalgrowthinsights.com This stems from the higher cost of raw materials and more complex manufacturing processes. techsciresearch.com Research is tackling this through methods that increase wafer yield, such as moving to larger diameter wafers and developing wafer reclamation processes. waferworld.comglobalgrowthinsights.com

Another significant limitation is the poor thermal conductivity of GaAs compared to silicon or silicon carbide. theiet.org This can lead to self-heating in high-power devices, which degrades performance and reliability. To mitigate this, researchers are exploring strategies like transferring thin GaAs nanomembranes onto substrates with high thermal conductivity, such as silicon carbide or diamond. acs.org First-principles calculations are also being used to better understand and potentially tune the thermal conductivity of GaAs under various conditions, like high pressure. rsc.org

Surface defects and oxidation are also critical issues, as they create non-radiative recombination centers that can degrade the performance of optoelectronic devices. aip.org A major area of research is the development of advanced surface passivation techniques. This involves applying a protective layer to the GaAs surface to reduce defect states. Methods being investigated include chemical treatments with sulfur-containing compounds, plasma nitrogenation, and the deposition of dielectric films like silicon dioxide (SiO2) or aluminum oxide (Al2O3) using techniques such as atomic layer deposition (ALD) or sol-gel methods. aip.orgfastercapital.comarxiv.orggoogle.com

Limitation Impact on Performance Current Research Directions Example Approaches
High Production Cost Limits widespread use in consumer electronics and large-scale applications. globalgrowthinsights.comDeveloping cost-effective manufacturing and increasing yield. compoundsemiconductor.netglobalgrowthinsights.comManufacturing on larger diameter wafers; creating InP-on-GaAs engineered substrates. compoundsemiconductor.nettechsciresearch.com
Low Thermal Conductivity Causes self-heating in high-power devices, reducing efficiency and lifespan. theiet.orgImproving thermal management of GaAs devices. acs.orgTransferring GaAs nanomembranes to high-conductivity substrates (e.g., SiC, diamond); pressure tuning of thermal properties. rsc.orgacs.org
Surface Defects & Oxidation Creates surface states that act as recombination centers, reducing optical and electronic efficiency. aip.orgDeveloping effective and stable surface passivation techniques. fastercapital.comSulfur-based chemical treatments; plasma nitrogenation; deposition of SiO2 or Al2O3 films via ALD or sol-gel methods. aip.orgarxiv.org
Arsenic Toxicity & Environmental Concerns Poses challenges for manufacturing safety and end-of-life disposal.Developing safer handling protocols and recycling/reclamation processes.Research into wafer reclamation to recover and reintegrate GaAs components into the supply chain. waferworld.com
Mechanical Brittleness Makes wafers more susceptible to breakage during handling and processing compared to silicon.Improving wafer handling techniques and exploring nanostructured forms.Development of robust automated handling systems for larger, thinner wafers.

Development of Advanced Characterization Probes for In Situ and Operando Studies

To accelerate the development of new GaAs materials and devices, it is crucial to understand their properties and behavior under real-world operating conditions. This has led to a growing emphasis on in-situ (in place) and operando (in operation) characterization techniques, which allow scientists to observe dynamic processes as they happen.

Advanced characterization probes are being developed and applied to study the growth, defect formation, and degradation mechanisms in GaAs with unprecedented detail. ias.ac.inup.ac.za Techniques like Deep-Level Transient Spectroscopy (DLTS) and its high-resolution variant, Laplace DLTS (L-DLTS) , are used to characterize electrically active defects (or "traps") within the material's bandgap, which can significantly impact device performance. up.ac.za These methods are crucial for identifying both native defects and those introduced during processing or irradiation. up.ac.za

Optical and structural probes are also vital. Micro-Raman spectroscopy can be used to analyze strain, crystal disorder, and vibrational properties of GaAs epitaxial layers, even probing the very near-surface region using UV excitation. yonsei.ac.krPhotoluminescence (PL) provides insights into the optical quality and electronic properties. ias.ac.inX-ray Photoelectron Spectroscopy (XPS) is employed to examine the chemical composition and bonding states at the surface, which is particularly important for studying oxidation and the effectiveness of passivation layers. yonsei.ac.kr

The goal is to combine these techniques to create a comprehensive picture. For example, an operando study of a GaAs solar cell might simultaneously measure its electrical output while using spectroscopic probes to observe how individual defects affect performance under different operating voltages and illumination levels. ias.ac.in This direct correlation between structure and function is essential for solving long-standing problems and designing more robust and efficient next-generation GaAs devices.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing high-purity Gallium Arsenate (GaAsO₄) for experimental use?

  • Methodological Answer : High-purity GaAsO₄ synthesis typically involves solid-state reactions under controlled atmospheres. For example, stoichiometric mixtures of Ga₂O₃ and As₂O₅ are heated at 800–1000°C in inert conditions. Purity is verified via X-ray diffraction (XRD) for crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition. Handling requires gloveboxes due to arsenic toxicity, and safety protocols must align with IARC guidelines for minimizing exposure .

Q. How do researchers evaluate the optical and electronic properties of this compound in semiconductor applications?

  • Methodological Answer : Bandgap and photoluminescence properties are measured using UV-Vis spectroscopy and time-resolved photoluminescence (TRPL). For example, GaAsO₄’s bandgap (~3.5 eV) is determined via Tauc plots from absorption spectra. Electrical conductivity is assessed using Hall effect measurements under varying temperatures to study carrier mobility .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in reducing inflammation versus its failure to inhibit plasma creatine kinase (CK) activity be resolved?

  • Methodological Answer : In Bothrops atrox envenomation studies, GaAsO₄ laser therapy reduced edema (e.g., leukocyte counts dropped from 1510 ± 33.1 to 610 ± 24.4 in VAVL groups) but did not suppress CK activity (a marker of muscle toxicity). To reconcile this, researchers should:

  • Conduct dose-response studies to identify threshold effects.

  • Pair histopathology with biochemical assays (e.g., CK kinetics) to differentiate local vs. systemic toxicity.

  • Use multivariate regression to isolate variables affecting CK activity .

    Table 1 : Key Findings from B. atrox Envenomation Studies

    ParameterVB Group (Control)VAVL Group (Laser + Antivenom)
    Leukocyte Count1510 ± 33.1610 ± 24.4
    Plasma CK ActivityElevatedNo significant reduction
    Source: Experimental data from

Q. What advanced spectroscopic techniques are recommended for quantifying trace this compound in complex matrices (e.g., biological or nuclear samples)?

  • Methodological Answer : Laser-Induced Breakdown Spectroscopy (LIBS) coupled with convolutional neural networks (CNNs) achieves rapid quantification with a detection limit of 0.05 wt% in plutonium matrices. Key steps:

  • Train CNNs on LIBS spectral libraries of GaAsO₄.
  • Normalize data to matrix-specific interference (e.g., plutonium emission lines).
  • Validate via cross-correlation with neutron activation analysis (NAA) .

Q. How should researchers design experiments to address discrepancies in this compound’s mutagenicity profiles?

  • Methodological Answer : While GaAsO₄ showed no mutagenicity in Salmonella assays (up to 10,000 µg/plate), in vivo studies suggest systemic toxicity. To resolve this:

  • Use mammalian cell lines (e.g., CHO cells) with comet assays to detect DNA damage.
  • Monitor arsenic speciation (e.g., AsIII vs. AsV) via HPLC-ICP-MS, as toxicity may arise from metabolic reduction of AsV to AsIII.
  • Incorporate phosphate buffers in vitro to inhibit arsenate uptake, mimicking physiological conditions .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing variability in this compound toxicity data?

  • Answer : Apply mixed-effects models to account for inter-subject variability in in vivo studies. For example, in rodent models, nested ANOVA can differentiate dose-dependent effects from sex-specific responses (e.g., higher testicular toxicity in males). Uncertainty quantification (e.g., Monte Carlo simulations) is recommended for LIBS data .

Q. How can interdisciplinary frameworks improve mechanistic studies of this compound’s carcinogenic potential?

  • Answer : Integrate:

  • Computational chemistry : Density functional theory (DFT) to model GaAsO₄ dissolution and arsenic release.
  • Systems biology : RNA-seq to identify pathways (e.g., heme biosynthesis inhibition) in target organs.
  • Toxicokinetics : Radiolabeled Ga/As isotopes to track biodistribution .

Data Reproducibility and Safety

Q. What steps ensure reproducibility in this compound laser interaction studies?

  • Answer :

  • Standardize laser parameters (e.g., 4 J/cm² fluence, 72-hour observation windows).
  • Pre-register protocols for antivenom co-administration and edema measurement (e.g., plethysmography).
  • Share raw spectral data and neural network training sets via repositories like Zenodo .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer :

  • Use fume hoods and personal protective equipment (PPE) for powder handling.
  • Monitor air quality for arsenic particulates (<1 µg/m³ per OSHA guidelines).
  • Implement emergency decontamination procedures for spills .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.